Technical Documentation Center

3-(2-Methyl-1,3-thiazol-4-yl)benzonitrile Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 3-(2-Methyl-1,3-thiazol-4-yl)benzonitrile
  • CAS: 844891-06-1

Core Science & Biosynthesis

Foundational

The Emergence of 3-(2-Methyl-1,3-thiazol-4-yl)benzonitrile Analogs: A Technical Guide to a New Class of mGluR5 Modulators

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides an in-depth exploration of the discovery, history, and development of 3-(2-methyl-1,3-thiazol-4-yl)benzonitrile and i...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of the discovery, history, and development of 3-(2-methyl-1,3-thiazol-4-yl)benzonitrile and its analogs, a significant class of negative allosteric modulators (NAMs) of the metabotropic glutamate receptor subtype 5 (mGluR5). Emerging from the optimization of earlier mGluR5 antagonists, this chemical scaffold has demonstrated exceptional potency, selectivity, and favorable pharmacokinetic properties, positioning it as a promising area for the development of therapeutics for a range of central nervous system (CNS) disorders. This guide will detail the scientific rationale behind the development of these compounds, their synthesis, structure-activity relationships, mechanism of action, and potential therapeutic applications, offering a comprehensive resource for researchers in the field of neuropharmacology and medicinal chemistry.

Introduction: The Significance of mGluR5 Modulation

The metabotropic glutamate receptor subtype 5 (mGluR5) is a G-protein coupled receptor (GPCR) that plays a crucial role in modulating excitatory synaptic transmission throughout the central nervous system.[1] Unlike ionotropic glutamate receptors that form ion channels, mGluR5 activation initiates intracellular signaling cascades, primarily through its coupling to Gq proteins.[2][3] This leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG).[2] IP3 triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC), leading to a cascade of downstream effects that modulate neuronal excitability and synaptic plasticity.[2][4]

Given its pivotal role in glutamatergic signaling, dysregulation of mGluR5 has been implicated in a variety of neurological and psychiatric disorders, including anxiety, depression, schizophrenia, Parkinson's disease, and substance use disorders.[5] Consequently, mGluR5 has emerged as a high-priority target for therapeutic intervention. The development of negative allosteric modulators (NAMs), which bind to a site on the receptor distinct from the glutamate binding site to inhibit its function, has been a particularly fruitful area of research.[6] This guide focuses on a specific and highly promising class of mGluR5 NAMs: the 3-(2-methyl-1,3-thiazol-4-yl)benzonitrile analogs.

Discovery and Historical Development: An Evolution of Potency and Selectivity

The journey to the discovery of 3-(2-methyl-1,3-thiazol-4-yl)benzonitrile analogs is a compelling example of iterative drug design and optimization. The initial breakthrough in the field of mGluR5 NAMs came with the discovery of 2-methyl-6-(phenylethynyl)pyridine (MPEP).[1] While a potent and selective tool for preclinical research, MPEP exhibited some limitations, including off-target effects and a metabolic profile that was not ideal for clinical development.[2]

This led to the development of 3-[(2-methyl-1,3-thiazol-4-yl)ethynyl]pyridine (MTEP), a second-generation NAM with improved selectivity and in vivo properties.[7] MTEP demonstrated a more favorable pharmacokinetic profile and became a widely used research tool to probe the therapeutic potential of mGluR5 antagonism in various animal models of CNS disorders.[7][8]

The logical progression from MTEP was to explore bioisosteric replacements for the pyridine ring to further enhance potency, selectivity, and drug-like properties. This exploration led to the synthesis and evaluation of benzonitrile analogs, giving rise to the 3-(2-methyl-1,3-thiazol-4-yl)benzonitrile scaffold. This modification proved to be highly successful, with certain analogs demonstrating picomolar affinity for mGluR5 and excellent brain penetration, marking a significant advancement in the field.[6]

Discovery_Timeline MPEP Discovery of MPEP (First potent mGluR5 NAM) MTEP Development of MTEP (Improved selectivity and PK) MPEP->MTEP Optimization Benzonitrile_Analogs Emergence of 3-(2-Methyl-1,3-thiazol-4-yl)benzonitrile Analogs (Enhanced potency and drug-like properties) MTEP->Benzonitrile_Analogs Bioisosteric Replacement

Figure 1: Evolution of 3-(2-Methyl-1,3-thiazol-4-yl)benzonitrile Analogs.

Synthesis and Chemical Properties

The synthesis of 3-(2-methyl-1,3-thiazol-4-yl)benzonitrile and its analogs predominantly relies on the Sonogashira cross-coupling reaction.[7][9][10] This powerful carbon-carbon bond-forming reaction allows for the efficient connection of a terminal alkyne with an aryl or vinyl halide, catalyzed by a palladium complex and a copper(I) co-catalyst.[9][10]

A general synthetic route involves the coupling of a suitably substituted 3-halobenzonitrile with 4-ethynyl-2-methyl-1,3-thiazole. The latter is typically prepared from commercially available starting materials.

Experimental Protocol: Synthesis of 3-((2-methyl-1,3-thiazol-4-yl)ethynyl)benzonitrile

This protocol is a representative example synthesized from literature procedures.

Materials:

  • 3-Bromobenzonitrile

  • 4-Ethynyl-2-methyl-1,3-thiazole

  • Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)

  • Copper(I) iodide (CuI)

  • Triethylamine (TEA)

  • Toluene, anhydrous

  • Tetrahydrofuran (THF), anhydrous

  • Saturated aqueous ammonium chloride solution

  • Brine

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

  • Hexanes and Ethyl Acetate for chromatography

Procedure:

  • To an oven-dried, two-necked round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add 3-bromobenzonitrile (1.0 eq), 4-ethynyl-2-methyl-1,3-thiazole (1.1 eq), bis(triphenylphosphine)palladium(II) dichloride (0.05 eq), and copper(I) iodide (0.1 eq).

  • Add a mixture of anhydrous toluene and triethylamine (e.g., 3:1 v/v) via syringe.

  • Stir the reaction mixture at room temperature for 15 minutes, then heat to 60-70 °C.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.

  • Wash the organic layer sequentially with saturated aqueous ammonium chloride solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate to afford the desired product, 3-((2-methyl-1,3-thiazol-4-yl)ethynyl)benzonitrile.

  • Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Synthesis_Workflow Reactants 3-Bromobenzonitrile + 4-Ethynyl-2-methyl-1,3-thiazole Reaction Sonogashira Coupling (Pd/Cu catalyst, base) Reactants->Reaction Workup Aqueous Workup Reaction->Workup Purification Column Chromatography Workup->Purification Product 3-((2-methyl-1,3-thiazol-4-yl)ethynyl)benzonitrile Purification->Product

Figure 2: General Synthesis Workflow.

Structure-Activity Relationships (SAR)

The 3-(2-methyl-1,3-thiazol-4-yl)benzonitrile scaffold offers several points for chemical modification to probe the structure-activity relationships and optimize pharmacological properties. Key areas of modification include the benzonitrile ring, the methyl group on the thiazole ring, and the ethynyl linker.

  • Benzonitrile Ring: Substitution on the benzonitrile ring has a profound impact on potency and pharmacokinetics. Introduction of a fluorine atom, for example, has been shown to significantly increase affinity for mGluR5.[6] The position of the nitrile group is also critical for activity.

  • Thiazole Moiety: The 2-methyl group on the thiazole ring appears to be important for potent antagonism. Modifications at this position, such as replacement with other small alkyl groups or functionalization, have been explored to modulate activity and metabolic stability.

  • Ethynyl Linker: The rigid ethynyl linker plays a crucial role in orienting the two aromatic rings in the binding pocket. While generally conserved, modifications to this linker can influence potency and selectivity.

Compound Modification mGluR5 Affinity (IC₅₀/Kᵢ) Reference
MTEP Pyridine ring15 nM (Kᵢ)[2]
Analog 1 3-Benzonitrile~5 nM (IC₅₀)[2]
Analog 2 3-Fluoro-5-benzonitrile36 pM (IC₅₀)[6]
Analog 3 2-Fluoromethylthiazole0.714 pM (IC₅₀, functional assay)[6]

Table 1: Structure-Activity Relationship of Selected 3-(2-Methyl-1,3-thiazol-4-yl)benzonitrile Analogs and Precursors.

Mechanism of Action: Allosteric Modulation of mGluR5 Signaling

3-(2-Methyl-1,3-thiazol-4-yl)benzonitrile analogs act as negative allosteric modulators (NAMs) of mGluR5.[6] This means they do not compete with the endogenous ligand, glutamate, for binding at the orthosteric site located in the large extracellular Venus flytrap domain of the receptor. Instead, they bind to a distinct allosteric site located within the seven-transmembrane (7TM) domain of the receptor.[6]

Binding of the NAM to this allosteric site induces a conformational change in the receptor that reduces the affinity and/or efficacy of glutamate. This, in turn, attenuates the downstream signaling cascade initiated by Gq protein activation, leading to a reduction in phospholipase C activity and subsequent intracellular calcium mobilization.[2][3]

Mechanism_of_Action cluster_receptor mGluR5 Receptor cluster_cell Postsynaptic Neuron Glutamate Glutamate Orthosteric_Site Orthosteric Site Glutamate->Orthosteric_Site Binds Gq Gq Protein Orthosteric_Site->Gq Activates NAM Benzonitrile Analog (NAM) Allosteric_Site Allosteric Site (7TM Domain) NAM->Allosteric_Site Binds Allosteric_Site->Gq Inhibits Activation PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Intracellular Ca²⁺ Release IP3->Ca_release Triggers PKC Protein Kinase C (PKC) DAG->PKC Activates Cellular_Response Modulation of Neuronal Excitability Ca_release->Cellular_Response PKC->Cellular_Response

Figure 3: Mechanism of Negative Allosteric Modulation of mGluR5.

Therapeutic Applications and Future Perspectives

The potent and selective mGluR5 antagonism exhibited by 3-(2-methyl-1,3-thiazol-4-yl)benzonitrile analogs makes them highly attractive candidates for the treatment of a variety of CNS disorders. Preclinical studies with related compounds like MTEP have demonstrated efficacy in animal models of:

  • Anxiety and Depression: mGluR5 NAMs have shown anxiolytic and antidepressant-like effects in various rodent models.[4][7]

  • Parkinson's Disease: These compounds have shown potential in alleviating motor symptoms in models of Parkinson's disease.[2]

  • Substance Use Disorders: By modulating the brain's reward pathways, mGluR5 NAMs are being investigated as potential treatments for addiction.

  • Pain: There is evidence to suggest that mGluR5 antagonism can be effective in models of chronic pain.[8]

Furthermore, the development of radiolabeled analogs, such as [¹⁸F]F-MTEB, for use in Positron Emission Tomography (PET) imaging has provided invaluable tools for studying mGluR5 distribution and occupancy in the living brain, aiding in the clinical development of these and other mGluR5-targeting drugs.[6]

While many mGluR5 NAMs have entered clinical trials, the development of some has been halted due to a lack of efficacy or adverse effects. However, the unique pharmacological profile of the 3-(2-methyl-1,3-thiazol-4-yl)benzonitrile scaffold, with its high potency and potential for fine-tuning, offers a promising avenue for the development of next-generation mGluR5 therapeutics with an improved therapeutic window.

Future research will likely focus on further optimizing the pharmacokinetic and safety profiles of these analogs, as well as exploring their efficacy in a broader range of neurological and psychiatric conditions. The continued development of PET ligands based on this scaffold will also be crucial for guiding clinical trial design and understanding the in vivo pharmacology of these compounds in humans.

Conclusion

The discovery and development of 3-(2-methyl-1,3-thiazol-4-yl)benzonitrile analogs represent a significant advancement in the field of mGluR5 modulation. Through a systematic process of drug design and optimization, this chemical class has yielded compounds with unprecedented potency and selectivity. This in-depth technical guide has provided a comprehensive overview of their history, synthesis, structure-activity relationships, and mechanism of action, highlighting their considerable potential as both research tools and therapeutic agents. As our understanding of the role of mGluR5 in CNS disorders continues to grow, this class of compounds will undoubtedly play a crucial role in the development of novel treatments for these debilitating conditions.

References

  • Gasparini, F., et al. (1999). 2-Methyl-6-(phenylethynyl)-pyridine (MPEP), a potent, selective and systemically active mGlu5 receptor antagonist. Neuropharmacology, 38(10), 1493-1503.
  • Cosford, N. D., et al. (2003). 3-[(2-Methyl-1,3-thiazol-4-yl)ethynyl]-pyridine: a potent and highly selective metabotropic glutamate subtype 5 receptor antagonist with anxiolytic activity. Journal of medicinal chemistry, 46(2), 204-206.
  • Wootten, D., et al. (2013). Synthesis and simple 18F-labeling of 3-fluoro-5-(2-(2-(fluoromethyl)thiazol-4-yl)ethynyl)benzonitrile as a high affinity radioligand for imaging monkey brain metabotropic glutamate subtype-5 receptors with positron emission tomography. Journal of medicinal chemistry, 56(15), 6338-6342.
  • Nicoletti, F., et al. (2011). Metabotropic glutamate receptors: from the workbench to the bedside. Neuropharmacology, 60(7-8), 1017-1041.
  • Pin, J. P., & Duvoisin, R. (1995). The metabotropic glutamate receptors: structure and functions. Neuropharmacology, 34(1), 1-26.
  • Hermans, E., & Challiss, R. A. J. (2001). Structural, signalling and regulatory properties of the group I metabotropic glutamate receptors. Biochemical Journal, 359(3), 465-484.
  • An, M. G., et al. (2008). Gq-coupled G-protein-coupled receptor signaling in astrocytes. Cellular and Molecular Life Sciences, 65(14), 2175-2187.
  • Tatarsky, D. K., et al. (2007). Metabotropic glutamate 5 receptor antagonism is associated with antidepressant-like effects in mice. Journal of Pharmacology and Experimental Therapeutics, 323(2), 650-657.
  • Rook, J. M., et al. (2015). The role of the metabotropic glutamate receptor 5 in the treatment of schizophrenia. Current topics in medicinal chemistry, 15(1), 40-54.
  • Swanson, C. J., et al. (2005). Metabotropic glutamate receptors as targets for drug discovery. Nature reviews Drug discovery, 4(2), 131-144.
  • Lindsley, C. W., et al. (2016). Allosteric modulation of metabotropic glutamate receptors. Advances in pharmacology, 75, 1-43.
  • Gregory, K. J., & Conn, P. J. (2015). Allosteric modulation of metabotropic glutamate receptors: structural insights and therapeutic opportunities. CNS & neurological disorders-drug targets (Formerly Current drug targets-CNS & neurological disorders), 14(4), 453-465.
  • Varty, G. B., et al. (2005). The antinociceptive and anxiolytic-like effects of the metabotropic glutamate receptor 5 (mGluR5) antagonists, MPEP and MTEP, and the mGluR1 antagonist, LY456236, in rodents: a comparison of efficacy and side-effect profiles. Psychopharmacology, 179(1), 207-217.
  • Chinchilla, R., & Nájera, C. (2007). The Sonogashira reaction: a booming methodology in synthetic organic chemistry. Chemical reviews, 107(3), 874-922.
  • Busse, C. S., et al. (2004). The behavioral profile of the potent and selective mGlu5 receptor antagonist 3-[(2-methyl-1,3-thiazol-4-yl)ethynyl] pyridine (MTEP) in rodent models of anxiety. Neuropsychopharmacology, 29(11), 1971-1979.
  • Tykwinski, R. R. (2004). Evolution of the Sonogashira coupling reaction.
  • Sonogashira, K. (2002). Development of Pd-Cu catalyzed cross-coupling of terminal acetylenes with sp2-carbon halides. Journal of Organometallic Chemistry, 653(1-2), 46-49.
  • de Paulis, T., et al. (2006). Synthesis and structure-activity relationships of 3-[(2-methyl-1, 3-thiazol-4-yl) ethynyl] pyridine analogues as potent, noncompetitive metabotropic glutamate receptor subtype 5 antagonists: search for cocaine medications. Journal of medicinal chemistry, 49(11), 3332-3344.
  • Keck, T. M., et al. (2014). A novel, potent, and selective mGlu5 negative allosteric modulator (NAM) with oral efficacy in preclinical models of anxiety. Bioorganic & medicinal chemistry letters, 24(15), 3406-3410.
  • Wetzel, P., et al. (2019). Detailed in vitro pharmacological characterization of clinically tested negative allosteric modulators of the metabotropic glutamate receptor 5. Molecular pharmacology, 95(5), 553-565.
  • Harrison, B. A., et al. (2019). A phase I randomized clinical trial testing the safety, tolerability and preliminary pharmacokinetics of the mGluR5 negative allosteric modulator GET 73 following single and repeated doses in healthy volunteers. Frontiers in pharmacology, 10, 909.

Sources

Exploratory

An In-depth Technical Guide to the Structure-Activity Relationship (SAR) of 2-Methylthiazole Derivatives

Foreword: The Thiazole Scaffold - A Cornerstone in Modern Medicinal Chemistry The thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen, represents a "privileged scaffold" in drug discovery.[...

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: The Thiazole Scaffold - A Cornerstone in Modern Medicinal Chemistry

The thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen, represents a "privileged scaffold" in drug discovery.[1][2] Its unique electronic properties, ability to act as a bioisostere for other aromatic systems, and capacity to engage in a multitude of non-covalent interactions have cemented its status as a cornerstone of modern medicinal chemistry.[1] From the early discovery of penicillin to contemporary targeted therapies, the thiazole nucleus is integral to a vast array of FDA-approved drugs, including anticancer agents like Dasatinib, antiretrovirals such as Ritonavir, and anti-inflammatory drugs like Meloxicam.[1][3] This guide will delve into the nuanced world of 2-methylthiazole derivatives, with a particular focus on the synthetically accessible and biologically significant 2-aminothiazole subset, to provide researchers and drug development professionals with a comprehensive understanding of their structure-activity relationships (SAR).

The 2-Methylthiazole Core: A Strategic Starting Point

The 2-methylthiazole core provides a foundational structure from which a multitude of derivatives with diverse biological activities can be explored. The key positions for chemical modification and SAR exploration are the C2, C4, and C5 positions of the thiazole ring. The 2-amino-5-methylthiazole variant is a particularly common starting point for many synthetic endeavors.[4][5]

Below is a general representation of the 2-methylthiazole scaffold, highlighting the key positions for substitution that will be discussed in this guide.

G cluster_0 2-Methylthiazole Core C2 C2 N3 N C2->N3 R1 R1 (e.g., -CH3) C2->R1 Substitution at C2 C4 C4 N3->C4 C5 C5 C4->C5 R2 R2 C4->R2 Substitution at C4 S1 S C5->S1 R3 R3 C5->R3 Substitution at C5 S1->C2

Caption: General structure of a 2-methylthiazole derivative highlighting key substitution points.

Decoding the Structure-Activity Relationship (SAR)

The biological activity of 2-methylthiazole derivatives can be finely tuned by strategic modifications at the C2, C4, and C5 positions. The following sections will dissect the SAR at each of these positions, drawing upon findings from anticancer, antimicrobial, and anti-inflammatory studies.

Modifications at the C2 Position: The Amino Group as a Versatile Anchor

The 2-amino group is a common feature in many biologically active thiazole derivatives, serving as a critical anchor for a wide range of substituents.[6]

  • Acylation and Amidation: The introduction of alkylamido or arylamido groups at the C2-amino position can significantly impact antiproliferative activity. For instance, arylamido derivatives have shown a remarkable increase in antiproliferative activity (IC50 values in the 0.2-1 µM range) compared to their alkylamido counterparts (IC50 values of 4-8 µM).[7] Interestingly, for some 2-benzamidothiazole derivatives, the electronic properties (electron-withdrawing or -donating) of substituents on the benzene ring did not appear to be a major determinant of antiproliferative activity.[7]

  • Urea and Thiourea Linkages: The 2-amino group can be readily converted to urea or thiourea derivatives, which have shown promise as kinase inhibitors. These moieties can act as hydrogen bond donors and acceptors, facilitating interactions with the hinge region of kinase active sites.

  • Coupling with Other Heterocycles: The 2-amino position is a convenient point for linking other heterocyclic systems, creating hybrid molecules with potentially enhanced or novel biological activities.

The Influence of Substituents at the C4 and C5 Positions

Modifications at the C4 and C5 positions of the thiazole ring play a crucial role in modulating the potency and selectivity of 2-methylthiazole derivatives.

  • Impact on Anticancer Activity:

    • The presence of a methyl group at the C4 or C5 position can sometimes lead to a decrease in potency.[7]

    • Conversely, introducing a phenyl group at the C4 position has been shown to have a variable effect on potency.[7]

    • In a series of 2-aminothiazoles, the incorporation of a 4,5-butylidene ring, forming a 4,5,6,7-tetrahydrobenzo[d]thiazole core, was beneficial for cytotoxicity.[7]

    • Substitution with a bromo group at the C5 position has resulted in compounds with IC50 values in the micromolar range (6.61 to 9.34 µM) against cancer cell lines.[7]

  • Role in Antimicrobial Activity:

    • SAR studies on thiazole derivatives with antimicrobial properties have shown that acyl group substitutions at the C5 position can lead to antibacterial activity.[8] Favorable substituents include acetate, anilido, and acetyl groups.[8]

  • Antioxidant Properties:

    • In a series of 2-amino-5-methylthiazol derivatives linked to a 1,3,4-oxadiazole-2-thiol moiety, the antioxidant activity was significantly influenced by substituents on an attached aromatic ring.[9] The presence of electron-donating groups, such as methoxy and hydroxyl groups, on the aromatic ring enhanced the radical scavenging potential.[9][10]

The following diagram illustrates a conceptual workflow for a typical SAR study of 2-methylthiazole derivatives.

SAR_Workflow cluster_synthesis Synthesis & Characterization cluster_screening Biological Evaluation cluster_optimization Lead Optimization Start Design of 2-Methylthiazole Analogs Synthesis Chemical Synthesis of Derivatives Start->Synthesis Purification Purification & Characterization (NMR, MS) Synthesis->Purification Screening In vitro Biological Screening (e.g., Cytotoxicity, Enzyme Inhibition) Purification->Screening Hit_ID Hit Identification Screening->Hit_ID Hit_ID->Start Inactive Compounds (Redesign) SAR_Analysis SAR Analysis Hit_ID->SAR_Analysis Active Compounds SAR_Analysis->Start Design of New Analogs Lead_Opt Lead Optimization (Iterative Design & Synthesis) SAR_Analysis->Lead_Opt In_Vivo In vivo Studies Lead_Opt->In_Vivo

Caption: A conceptual workflow for a typical SAR study of 2-methylthiazole derivatives.

Biological Targets and Mechanisms of Action

2-Methylthiazole derivatives have been shown to exert their biological effects through a variety of mechanisms, often by inhibiting key enzymes involved in disease progression.

Kinase Inhibition: A Prominent Anticancer Mechanism

A significant number of 2-aminothiazole derivatives have been developed as kinase inhibitors.[7] Kinases are a class of enzymes that play a central role in cell signaling, and their dysregulation is a hallmark of many cancers.

  • Aurora Kinase Inhibition: The Aurora kinase family is crucial for cell cycle regulation, and its over-expression is implicated in various tumors. 2-Aminothiazole derivatives have been designed as potent Aurora kinase inhibitors.[6][11] Quantitative structure-activity relationship (QSAR) studies have highlighted the importance of parameters like atomic volume, atomic charges, and electronegativity in designing novel inhibitors.[11]

  • VEGFR-2 Inhibition: Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels that is essential for tumor growth and metastasis. Certain thiazole derivatives have demonstrated potent VEGFR-2 inhibitory activity. For example, compound 4c (a 2-[2-[4-Hydroxy-3-substituted benzylidene hydrazinyl]-thiazole-4[5H]-one derivative) exhibited an IC50 of 0.15 µM against VEGFR-2.[12]

  • Other Kinase Targets: 2-Aminothiazole derivatives have also been investigated as inhibitors of other kinases, including cyclin-dependent kinases (CDKs) and sphingosine kinases.[7]

The diagram below provides a simplified representation of a signaling pathway inhibited by a 2-methylthiazole derivative targeting a receptor tyrosine kinase like VEGFR-2.

Kinase_Inhibition cluster_cell Cell Membrane cluster_response Cellular Outcomes Ligand Growth Factor (e.g., VEGF) Receptor Receptor Tyrosine Kinase (e.g., VEGFR-2) Ligand->Receptor Binds & Activates P1 Downstream Signaling Proteins Receptor->P1 Phosphorylation Cascade Inhibitor 2-Methylthiazole Derivative Inhibitor->Receptor Inhibits Kinase Activity P2 Proliferation, Angiogenesis, Survival P1->P2 Signal Transduction

Caption: Simplified diagram of a receptor tyrosine kinase signaling pathway inhibited by a 2-methylthiazole derivative.

Antimicrobial and Antioxidant Mechanisms
  • Antimicrobial Action: The precise mechanisms of antimicrobial action for many thiazole derivatives are still under investigation. However, it is believed that they may interfere with essential cellular processes in bacteria and fungi, such as cell wall synthesis, protein synthesis, or DNA replication. The design of molecules containing multiple thiazole rings has been shown to enhance their therapeutic activities.[13]

  • Antioxidant Activity: 2-Methylthiazole derivatives with antioxidant properties often act as radical scavengers.[9][10] They can donate a hydrogen atom or an electron to neutralize reactive oxygen species (ROS), such as the DPPH radical, hydroxyl radical, and superoxide radical, thereby preventing oxidative damage to cells.[9]

Quantitative SAR Data

The following table summarizes the biological activity of selected 2-methylthiazole and related thiazole derivatives, providing a quantitative basis for the SAR discussion.

Compound ID/ClassSubstitution PatternBiological ActivityIC50 ValueTarget/AssayReference
Arylamido-thiazoles C2-arylamidoAntiproliferative0.2-1 µMCancer cell lines[7]
Alkylamido-thiazoles C2-alkylamidoAntiproliferative4-8 µMCancer cell lines[7]
Compound 20 4,5-butylidene, benzylic amine at C2Antitumor4.89 µMH1299 cell line[7]
Compound 20 4,5-butylidene, benzylic amine at C2Antitumor4.03 µMSHG-44 cell line[7]
C5-Bromo derivatives C5-bromoAntiproliferative6.61-9.34 µMCancer cell lines[7]
Compound 4c 2-hydrazinyl-thiazol-4-one with substituted benzylideneAnticancer2.57 µMMCF-7 cell line[12]
Compound 4c 2-hydrazinyl-thiazol-4-one with substituted benzylideneAnticancer7.26 µMHepG2 cell line[12]
Compound 4c 2-hydrazinyl-thiazol-4-one with substituted benzylideneVEGFR-2 Inhibition0.15 µMEnzyme assay[12]
Compound 6a 2-amino-5-methylthiazol-4-yl)-1,3,4-oxadiazole-2-thiol with 2,4-dimethoxybenzylideneSuperoxide Scavenging17.2 µg/mLNBT method[9]
Compound 6e 2-amino-5-methylthiazol-4-yl)-1,3,4-oxadiazole-2-thiol with 4-hydroxy-3-methoxybenzylideneSuperoxide ScavengingComparable to standardNBT method[9]

Experimental Protocols

To ensure the reproducibility and validation of SAR studies, detailed and robust experimental protocols are essential. The following sections provide representative methodologies for the synthesis and biological evaluation of 2-methylthiazole derivatives.

General Synthetic Protocol: Hantzsch Thiazole Synthesis

The Hantzsch thiazole synthesis is a classic and widely used method for the preparation of thiazole rings. A common variation for producing 2-aminothiazole derivatives is the reaction of an α-haloketone with a thiourea.

Step-by-Step Methodology:

  • Reactant Preparation: Dissolve the α-haloketone (1 equivalent) in a suitable solvent, such as ethanol or dioxane.

  • Addition of Thiourea: Add the substituted thiourea (1.1 equivalents) to the solution.

  • Reaction Conditions: Reflux the reaction mixture for a specified period (typically 2-8 hours), monitoring the progress by thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. If a precipitate forms, collect it by filtration. Otherwise, concentrate the solvent under reduced pressure.

  • Purification: Purify the crude product by recrystallization from a suitable solvent or by column chromatography on silica gel to yield the desired 2-aminothiazole derivative.

  • Characterization: Confirm the structure of the synthesized compound using spectroscopic methods, including ¹H NMR, ¹³C NMR, and mass spectrometry.

Note: This is a generalized protocol. Specific reaction conditions, solvents, and purification methods will vary depending on the specific substrates and desired products.[14]

Biological Assay Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of chemical compounds on cancer cell lines.

Step-by-Step Methodology:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a humidified incubator (37°C, 5% CO₂).

  • Compound Treatment: Prepare serial dilutions of the test compounds in the cell culture medium. Remove the old medium from the wells and add the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic drug).

  • Incubation: Incubate the plate for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for an additional 2-4 hours. During this time, viable cells with active metabolism will reduce the yellow MTT to a purple formazan product.

  • Formazan Solubilization: Remove the MTT-containing medium and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at a specific wavelength (typically around 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration of the test compound relative to the vehicle control. Plot the cell viability against the compound concentration and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Conclusion and Future Perspectives

The 2-methylthiazole scaffold, particularly the 2-aminothiazole core, continues to be a highly fruitful area of research in medicinal chemistry. The SAR studies highlighted in this guide demonstrate that even subtle modifications to the thiazole ring and its substituents can lead to significant changes in biological activity and target selectivity. Future research in this area will likely focus on:

  • Novel Synthetic Methodologies: The development of new and efficient synthetic routes to access a wider diversity of 2-methylthiazole derivatives.

  • Target Identification: Elucidating the precise molecular targets and mechanisms of action for novel active compounds.

  • ADMET Optimization: Improving the absorption, distribution, metabolism, excretion, and toxicity (ADMET) profiles of lead compounds to enhance their drug-like properties.

  • Combinatorial Approaches: Exploring the synergistic effects of 2-methylthiazole derivatives in combination with other therapeutic agents.

By leveraging the foundational SAR principles outlined in this guide, researchers and drug development professionals can continue to unlock the full therapeutic potential of this remarkable heterocyclic scaffold.

References

  • Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery. PubMed Central.
  • Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking. MDPI.
  • Synthesis and Antioxidant Activity of 2-Amino-5-methylthiazol Derivatives Containing 1,3,4-Oxadiazole-2-thiol Moiety. NIH.
  • An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023). NIH.
  • Thiamine. Wikipedia.
  • An Overview of Thiazole Derivatives and its Biological Activities. globalresearchonline.net.
  • An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. MDPI.
  • New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking. NIH.
  • 2-Amino Thiazole Derivatives as Prospective Aurora Kinase Inhibitors against Breast Cancer: QSAR, ADMET Prediction, Molecular Docking, and Molecular Dynamic Simulation Studies.
  • Discovery and SAR of 2-amino-5-[(thiomethyl)aryl]thiazoles as potent and selective Itk inhibitors. PubMed.
  • Discovery of 5-Methylthiazole-Thiazolidinone Conjugates as Potential Anti-Inflammatory Agents: Molecular Target Identific
  • Thiazole derivatives in medicinal chemistry: Recent advancements in synthetic strategies, structure activity relationship and pharmacological outcomes.
  • Structure-activity relationships of a series of 2-amino-4-thiazole-containing renin inhibitors.
  • Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. MDPI.
  • 2-aminothiazoles in drug discovery: Privileged structures or toxicophores?.
  • Synthesis and structure–activity relationship (SAR) studies of 1,2,3-triazole, amide, and ester-based benzothiazole derivatives as potential molecular probes for tau protein. RSC Publishing.
  • An Overview of Synthetic Derivatives of Thiazole and Their Role in Therapeutics. FABAD Journal of Pharmaceutical Sciences.
  • 2-Amino Thiazole Derivatives as Prospective Aurora Kinase Inhibitors against Breast Cancer: QSAR, ADMET Prediction, Molecular Docking, and Molecular Dynamic Simul
  • New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking. MDPI.
  • Synthesis and Antioxidant Activity of 2-Amino-5-methylthiazol Derivatives Containing 1,3,4-Oxadiazole-2-thiol Moiety.

Sources

Protocols & Analytical Methods

Method

Application Notes & Protocols: [¹¹C]3-(2-Methyl-1,3-thiazol-4-yl)benzonitrile for In Vivo PET Imaging of Metabotropic Glutamate Receptor 5 (mGluR5)

Introduction: The Significance of mGluR5 Imaging The metabotropic glutamate receptor 5 (mGluR5), a G-protein coupled receptor, is a critical modulator of excitatory synaptic transmission in the central nervous system (CN...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of mGluR5 Imaging

The metabotropic glutamate receptor 5 (mGluR5), a G-protein coupled receptor, is a critical modulator of excitatory synaptic transmission in the central nervous system (CNS).[1][2] Predominantly located postsynaptically, mGluR5 is densely expressed in brain regions vital for cognition, memory, and emotion, including the cortex, striatum, and hippocampus.[1] Its dysregulation has been implicated in a wide array of neurological and psychiatric disorders, such as depression, anxiety, schizophrenia, Parkinson's disease, and addiction, making it a high-priority target for therapeutic development.[1][2][3][4]

Positron Emission Tomography (PET) is a highly sensitive, non-invasive molecular imaging technique that enables the quantitative assessment of biochemical processes in vivo.[2][3] The development of specific PET radiotracers for mGluR5 allows for the direct visualization and quantification of these receptors in the living brain. This capability is invaluable for understanding the pathophysiology of CNS disorders, identifying patient populations for targeted therapies, and assessing the efficacy and target engagement of novel mGluR5-modulating drugs.

This guide focuses on the application of radiotracers derived from the 3-(2-methyl-1,3-thiazol-4-yl)benzonitrile scaffold. This chemical class, which includes potent and selective mGluR5 negative allosteric modulators (NAMs), has proven to be an excellent foundation for developing successful PET ligands.[4][5] Herein, we provide detailed protocols for the radiosynthesis, quality control, and preclinical PET imaging application of a representative tracer, which we will refer to as [¹¹C]MTHB ([¹¹C]M ethylth iazolylb enzonitrile), based on this core structure.

mGluR5 Signaling Cascade Overview

Activation of mGluR5 by its endogenous ligand, glutamate, initiates a complex intracellular signaling cascade primarily through the Gq alpha subunit of its associated G-protein. This leads to the activation of phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of intracellular calcium (Ca²⁺) stores, while DAG activates protein kinase C (PKC). These events modulate a host of downstream effectors, including the ERK and AKT pathways, influencing synaptic plasticity, gene expression, and overall neuronal excitability.[6][7][8][9]

mGluR5_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol Glutamate Glutamate mGluR5 mGluR5 Glutamate->mGluR5 Binds Gq Gq Protein mGluR5->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Store ER Ca2+ Store IP3->Ca_Store Activates Receptor PKC Protein Kinase C (PKC) DAG->PKC Activates Ca_ion Cytosolic Ca2+ Ca_Store->Ca_ion Releases Downstream Downstream Signaling (e.g., ERK, CaMK) Ca_ion->Downstream PKC->Downstream

Caption: Canonical mGluR5 signaling pathway.

Section 1: Radiotracer Profile

The ideal PET tracer must possess a specific set of properties to be effective for brain imaging. These include high binding affinity and selectivity for the target, adequate blood-brain barrier (BBB) penetration, favorable kinetics, and resistance to rapid metabolism.[10] Tracers based on the MTEP and MPEP scaffolds have been successfully developed to meet these criteria.[5]

PropertyValueRationale & Significance
Chemical Name [¹¹C]3-(2-Methyl-1,3-thiazol-4-yl)benzonitrileThe core scaffold provides high affinity for mGluR5.
Radiolabel Carbon-11 (¹¹C)Short half-life (t½ = 20.4 min) allows for repeat studies on the same day but requires an on-site cyclotron.
Mechanism Negative Allosteric Modulator (NAM)Binds to a site distinct from the glutamate binding site, offering higher subtype selectivity.[2]
Affinity (IC₅₀) < 1 nMHigh affinity is crucial for a strong signal-to-noise ratio, ensuring the tracer binds effectively to the target even at low concentrations.[5][11]
Selectivity >1000-fold vs. other mGluRsMinimizes off-target binding, ensuring the PET signal accurately reflects mGluR5 density.
Lipophilicity (LogD) 2.5 - 3.5Optimal range for passive diffusion across the BBB while avoiding excessive non-specific binding in white matter.[10]
Molar Activity (Aₘ) > 74 GBq/µmol (> 2,000 mCi/µmol) at time of injectionHigh molar activity is essential to administer a low mass dose, preventing pharmacological effects and receptor saturation.[12]

Section 2: Radiosynthesis Protocol for [¹¹C]MTHB

The synthesis of ¹¹C-labeled radiopharmaceuticals is a time-sensitive process that demands precision and automation.[13] The most common method for introducing a ¹¹C-methyl group is via methylation of a suitable precursor using [¹¹C]methyl iodide ([¹¹C]CH₃I) or the more reactive [¹¹C]methyl triflate ([¹¹C]CH₃OTf).[14]

Workflow Overview

The radiosynthesis follows a multi-step, automated process, typically completed within a shielded "hot cell".

Radiosynthesis_Workflow cluster_production [¹¹C]Methyl Iodide Production cluster_synthesis Automated Synthesis Module cluster_qc Quality Control Cyclotron Cyclotron ¹⁴N(p,α)¹¹C CO2 [¹¹C]CO₂ (Target Gas) Cyclotron->CO2 CH4 [¹¹C]CH₄ (Reduction) CO2->CH4 CH3I [¹¹C]CH₃I (Gas-phase Iodination) CH4->CH3I Trapping Trap [¹¹C]CH₃I in Precursor Solution CH3I->Trapping Reaction Methylation Reaction (e.g., 80-100°C, 5 min) Trapping->Reaction Purification Semi-preparative HPLC Purification Reaction->Purification Formulation Solvent Exchange & Formulation in Saline/EtOH Purification->Formulation QC Final QC Testing Formulation->QC

Caption: General workflow for the radiosynthesis of a ¹¹C-methylated tracer.

Step-by-Step Methodology

Prerequisite: An automated synthesis module (e.g., GE TRACERlab™, Siemens Explora RN, etc.) is required. All reagents should be of pharmaceutical grade.

  • Precursor Preparation:

    • Dissolve the des-methyl precursor (e.g., 3-(2-hydroxy-1,3-thiazol-4-yl)benzonitrile or a suitable N-desmethyl precursor) (0.5 - 1.0 mg) in a compatible solvent (e.g., 200 µL of dimethylformamide, DMF).

    • Add a suitable base (e.g., sodium hydride or a tetrabutylammonium hydroxide solution) to facilitate the methylation reaction.

    • Load the solution into the reaction vessel of the synthesis module.

    • Causality: The precursor is the molecule that will be radiolabeled. The choice of a des-methyl precursor provides a specific site for the attachment of the [¹¹C]methyl group. The base is essential for deprotonating the precursor, making it nucleophilic enough to react with the electrophilic [¹¹C]methyl iodide.[13]

  • [¹¹C]Methyl Iodide Production:

    • Bombard a nitrogen gas target (with ~1% O₂) with protons from a medical cyclotron to produce [¹¹C]CO₂ via the ¹⁴N(p,α)¹¹C nuclear reaction.

    • Transfer the [¹¹C]CO₂ to the synthesis module.

    • Reduce [¹¹C]CO₂ to [¹¹C]CH₄ using a nickel catalyst at high temperature (~400°C).

    • Convert [¹¹C]CH₄ to [¹¹C]CH₃I by reacting it with gaseous iodine at very high temperature (~720°C).

  • Radiolabeling Reaction:

    • Bubble the gaseous [¹¹C]CH₃I through the reaction vessel containing the precursor solution.

    • Heat the sealed reaction vessel (e.g., 100°C for 5 minutes) to drive the reaction to completion.

    • Causality: Heating provides the necessary activation energy for the nucleophilic substitution reaction between the deprotonated precursor and [¹¹C]CH₃I.

  • Purification:

    • Quench the reaction with water and inject the entire mixture onto a semi-preparative High-Performance Liquid Chromatography (HPLC) column (e.g., C18 reverse-phase).

    • Elute with a suitable mobile phase (e.g., a mixture of acetonitrile and ammonium formate buffer) to separate the desired radiolabeled product, [¹¹C]MTHB, from unreacted precursor and other byproducts.

    • Monitor the column eluent with a UV detector (to identify the non-radioactive standard) and a radioactivity detector.

    • Collect the radioactive peak corresponding to the product.

    • Causality: HPLC purification is a critical self-validating step. It ensures that only the correct radiolabeled molecule is isolated, which is essential for achieving high radiochemical purity and preventing the administration of potentially harmful impurities.[12][15]

  • Formulation:

    • The collected HPLC fraction is typically diluted in a large volume of sterile water and passed through a C18 solid-phase extraction (SPE) cartridge (e.g., Sep-Pak®).

    • The cartridge traps the lipophilic product while the aqueous mobile phase passes through.

    • Wash the cartridge with sterile water to remove any remaining HPLC solvents.

    • Elute the final product from the cartridge using a small volume of USP-grade ethanol (~0.2 mL).

    • Dilute the ethanol solution with sterile saline for injection to achieve the final desired concentration and an ethanol content of <10% v/v.

    • Pass the final solution through a 0.22 µm sterile filter into a sterile, pyrogen-free dose vial.

    • Causality: This step removes the organic solvents used in HPLC, which are not suitable for intravenous injection, and prepares the radiotracer in a biocompatible solution. The sterile filter ensures the final product is free from microbial contamination.[16]

Section 3: Quality Control Protocol

Every batch of radiopharmaceutical must undergo rigorous quality control (QC) testing before it can be released for administration.[16][17] These tests confirm the identity, purity, and safety of the final product.

QC TestMethodSpecificationRationale
Appearance Visual InspectionClear, colorless, free of particulatesEnsures the solution is safe for intravenous injection.
pH pH paper or meter4.5 - 7.5Ensures the formulation is physiologically compatible and will not cause discomfort upon injection.
Radiochemical Purity Analytical HPLC≥ 95%Confirms that the radioactivity is almost entirely from the desired tracer, [¹¹C]MTHB.[15]
Chemical Purity Analytical HPLC (UV)Peak corresponding to product is primary peakIdentifies and quantifies non-radioactive chemical impurities, including the precursor.[15]
Molar Activity (Aₘ) HPLC (UV & Radioactivity)> 74 GBq/µmol at time of injectionCalculated by correlating the radioactivity of the product peak with its mass, determined from a standard curve.[12]
Residual Solvents Gas Chromatography (GC)Ethanol < 10% v/v; Acetonitrile < 410 ppmEnsures that levels of organic solvents from the synthesis are below safety limits defined by pharmacopeias.
Bacterial Endotoxins Limulus Amebocyte Lysate (LAL)< 175 EU / V (Calculated)Screens for pyrogenic substances from bacteria that could cause a fever response.
Sterility Incubation in culture mediaNo microbial growth (Test is retrospective)Confirms the absence of viable microorganisms. Due to the short half-life of ¹¹C, this test is performed after product release.

Section 4: Preclinical In Vivo PET Imaging Protocol

This protocol describes a typical dynamic PET imaging study in rodents to assess the brain uptake and distribution of [¹¹C]MTHB.

Workflow for Preclinical Imaging

Preclinical_Workflow AnimalPrep 1. Animal Preparation - Anesthetize (e.g., isoflurane) - Catheterize tail vein Positioning 2. Positioning - Place animal on scanner bed - Secure head to minimize motion AnimalPrep->Positioning AnatomicalScan 3. Anatomical Scan - CT or MRI for attenuation correction and anatomical co-registration Positioning->AnatomicalScan Injection 4. Tracer Administration - Inject [¹¹C]MTHB bolus via tail vein (e.g., 10-15 MBq) AnatomicalScan->Injection PETScan 5. Dynamic PET Scan - Acquire data for 60-90 minutes post-injection Injection->PETScan Reconstruction 6. Image Reconstruction - Use appropriate algorithm (e.g., OSEM) with corrections (attenuation, scatter) PETScan->Reconstruction Analysis 7. Data Analysis - Co-register PET to MRI/CT - Define Regions of Interest (ROIs) - Generate Time-Activity Curves (TACs) Reconstruction->Analysis

Caption: Step-by-step workflow for a preclinical PET/CT or PET/MRI study.

Step-by-Step Methodology
  • Animal Preparation:

    • Anesthetize the subject animal (e.g., a Sprague-Dawley rat) using isoflurane (2-3% for induction, 1.5-2% for maintenance) in oxygen.

    • Place a catheter in a lateral tail vein for tracer administration.

    • Maintain the animal's body temperature using a heating pad.

    • Causality: Anesthesia is required to prevent animal motion during the long scan, which would otherwise create significant artifacts in the final image. The tail vein catheter provides a reliable route for a rapid bolus injection, which is critical for kinetic modeling.

  • Imaging:

    • Position the animal on the bed of a small-animal PET/CT or PET/MRI scanner.

    • Perform a CT or MRI scan for anatomical localization and attenuation correction of the PET data.[18]

    • Administer a bolus injection of [¹¹C]MTHB (e.g., 10-15 MBq) through the tail vein catheter, followed by a saline flush.

    • Begin dynamic PET data acquisition simultaneously with the injection, continuing for 60 to 90 minutes.

    • Causality: A dynamic scan (acquiring data over many short time frames) is essential for capturing the tracer's kinetics—its delivery to, uptake in, and washout from the brain. This kinetic information is far more powerful than a simple static image taken at a single time point.[18]

  • Blocking Study (for Specificity Validation):

    • To confirm that the tracer signal is specific to mGluR5, a separate imaging session is performed.

    • Pre-treat the animal with a high dose of a non-radioactive mGluR5 antagonist (e.g., MTEP or unlabeled MTHB) approximately 30 minutes before injecting [¹¹C]MTHB.

    • A significant reduction in radioactivity uptake in mGluR5-rich regions (like the striatum and cortex) compared to the baseline scan confirms specific binding.

    • Causality: This is a self-validating control experiment. If the tracer binds specifically to mGluR5, pre-saturating the receptors with a "cold" drug will block the "hot" tracer from binding, resulting in a much lower PET signal in target regions.[19]

  • Image Analysis:

    • Reconstruct the dynamic PET data into a series of images over time, applying all necessary corrections (e.g., for attenuation, scatter, and radioactive decay).

    • Co-register the PET images with the corresponding anatomical MRI or CT scan.

    • Define regions of interest (ROIs) on the anatomical image for key brain areas (e.g., striatum, cortex, hippocampus, and cerebellum as a reference region).

    • Generate time-activity curves (TACs) by plotting the average radioactivity concentration within each ROI against time.

    • The resulting TACs can be analyzed using various kinetic models to estimate parameters such as binding potential (BP_ND), which is proportional to the density of available receptors.

References

  • National Center for Biotechnology Information (2006). [18F]3-Fluoro-5-[(2-methyl-1,3-thiazol-4-yl)ethynyl]benzonitrile. PubChem. Available at: [Link]

  • Li, D., Shan, H., Conti, P., & Li, Z. (2012). PET imaging of metabotropic glutamate receptor subtype 5 (mGluR5). American journal of nuclear medicine and molecular imaging, 2(1), 29–32. Available at: [Link]

  • Gao, M., et al. (2025). Advances and Insights in Positron Emission Tomography (PET) Tracers for Metabotropic Glutamate Receptor 4 (mGluR4) imaging. Molecular Imaging and Biology. Available at: [Link]

  • Siméon, F. G., et al. (2007). Synthesis and simple 18F-labeling of 3-fluoro-5-(2-(2-(fluoromethyl)thiazol-4-yl)ethynyl)benzonitrile as a high affinity radioligand for imaging monkey brain metabotropic glutamate subtype-5 receptors with positron emission tomography. Journal of medicinal chemistry, 50(14), 3256–3266. Available at: [Link]

  • JoVE (2022). Tracer PET-MRI protocol to measure Brain Energy Substrates Uptake. YouTube. Available at: [Link]

  • Siméon, F. G., et al. (2007). Synthesis and Simple 18F-Labeling of 3-Fluoro-5-(2-(2-(fluoromethyl)thiazol-4-yl)ethynyl)benzonitrile as a High Affinity Radioligand for Imaging Monkey Brain Metabotropic Glutamate Subtype-5 Receptors with Positron Emission Tomography. Journal of Medicinal Chemistry, 50(14), 3256-3266. Available at: [Link]

  • Li, D., Shan, H., Conti, P., & Li, Z. (2012). PET imaging of metabotropic glutamate receptor subtype 5 (mGluR5). American journal of nuclear medicine and molecular imaging, 2(1), 29–32. Available at: [Link]

  • Al-Karmi, S., et al. (2023). Development and Optimization of 11C-Labeled Radiotracers: A Review of the Modern Quality Control Design Process. ACS Omega. Available at: [Link]

  • Krieger, P., et al. (2004). Signaling Mechanisms of Metabotropic Glutamate Receptor 5 Subtype and Its Endogenous Role in a Locomotor Network. The Journal of Neuroscience, 24(28), 6394-6401. Available at: [Link]

  • Yu, M., et al. (2007). Synthesis and preliminary biological evaluation of 3-[(18)F]fluoro-5-(2-pyridinylethynyl)benzonitrile as a PET radiotracer for imaging metabotropic glutamate receptor subtype 5. Nuclear medicine and biology, 34(7), 845–854. Available at: [Link]

  • The University of New Mexico (n.d.). Quality Control of Compounded Radiopharmaceuticals. UNM Health Sciences. Available at: [Link]

  • Li, D., et al. (2012). Invited Perspective PET imaging of metabotropic glutamate receptor subtype 5 (mGluR5). American Journal of Nuclear Medicine and Molecular Imaging, 2(1), 29-32. Available at: [Link]

  • Keinänen, O., et al. (2017). New methodologies for the preparation of carbon-11 labeled radiopharmaceuticals. Journal of labelled compounds & radiopharmaceuticals, 60(2), 73–84. Available at: [Link]

  • Gregory, K. J., et al. (2024). Pharmacology, Signaling and Therapeutic Potential of Metabotropic Glutamate Receptor 5 Negative Allosteric Modulators. ACS Chemical Neuroscience. Available at: [Link]

  • Kumar, V., et al. (2011). Intracellular Metabotropic Glutamate Receptor 5 (mGluR5) Activates Signaling Cascades Distinct from Cell Surface Counterparts. The Journal of biological chemistry, 286(8), 6136–6148. Available at: [Link]

  • Sadeghi, S., et al. (2021). Synthesis of Radiopharmaceuticals via “In-Loop” 11C-Carbonylation as Exemplified by the Radiolabeling of Inhibitors of Bruton's Tyrosine Kinase. Frontiers in Nuclear Medicine. Available at: [Link]

  • Giuffrida, M. L., et al. (2010). Metabotropic Glutamate Receptor-Mediated Cell Signaling Pathways Are Altered in a Mouse Model of Huntington's Disease. The Journal of Neuroscience, 30(1), 321-330. Available at: [Link]

  • Radiology Key (2016). Current Radioligands for the PET Imaging of Metabotropic Glutamate Receptors. Available at: [Link]

  • Máthé, D., et al. (2020). Liquid chromatographic determination of enantiomeric purity of [11C]methyl-L-methionine and O-(2-[18F]fluoroethyl)-L-tyrosine by pre-column derivatization with o-phthaldialdehyde and N-isobutyryl-L-cysteine. EJNMMI radiopharmacy and chemistry, 5(1), 16. Available at: [Link]

  • Radiology Key (2016). 11C-Based PET- Radiopharmaceuticals of Clinical Value. Available at: [Link]

  • van der Zee, S., et al. (2021). Reduced mGluR5 Activity Modulates Mitochondrial Function. International Journal of Molecular Sciences, 22(19), 10738. Available at: [Link]

  • Samoune, K., et al. (2021). Novel O-[11C]-methylated derivatives of the neprilysin inhibitor sacubitril: Radiosynthesis, autoradiography and plasma stability evaluation. Nuclear medicine and biology, 102-103, 23–34. Available at: [Link]

Sources

Application

Application Notes and Protocols for the In Vitro Evaluation of 3-(2-Methyl-1,3-thiazol-4-yl)benzonitrile

Introduction: Characterizing a Novel Thiazole-Benzonitrile Compound The compound 3-(2-Methyl-1,3-thiazol-4-yl)benzonitrile (CAS 844891-06-1) represents a chemical scaffold with potential for biological activity.[1] The t...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Characterizing a Novel Thiazole-Benzonitrile Compound

The compound 3-(2-Methyl-1,3-thiazol-4-yl)benzonitrile (CAS 844891-06-1) represents a chemical scaffold with potential for biological activity.[1] The thiazole ring is a privileged structure in medicinal chemistry, known to be a component of numerous biologically active compounds.[2] Similarly, the benzonitrile moiety is present in various therapeutic agents. While the specific biological target of 3-(2-Methyl-1,3-thiazol-4-yl)benzonitrile is not extensively documented in publicly available literature, its structural similarity to known kinase inhibitors and other bioactive molecules warrants a systematic in vitro evaluation to elucidate its potential therapeutic applications.

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the initial in vitro characterization of this and similar novel compounds. We present two foundational assay protocols: a cell viability assay to determine cytotoxic or cytostatic effects and a general biochemical kinase inhibition assay to screen for potential kinase-modulating activity. These protocols are designed to be robust and adaptable, providing a solid starting point for the biological evaluation of this compound.

Part 1: Assessment of Cellular Viability and Cytotoxicity

A primary step in the characterization of any new chemical entity is to assess its effect on cell viability. This provides crucial information about its potential as a therapeutic agent or its toxicity profile. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used, reliable, and straightforward colorimetric method for this purpose.[3]

Principle of the MTT Assay

The MTT assay is based on the principle that viable, metabolically active cells possess mitochondrial reductase enzymes that can cleave the tetrazolium ring of the yellow MTT salt, converting it into an insoluble purple formazan product. This formazan can be solubilized, and its concentration, which is directly proportional to the number of viable cells, can be quantified by measuring the absorbance at a specific wavelength.

Materials and Reagents
Reagent/MaterialSupplier (Example)Catalog Number (Example)
3-(2-Methyl-1,3-thiazol-4-yl)benzonitrileSanta Cruz Biotechnologysc-214472
Human cancer cell line (e.g., HeLa, MCF-7)ATCCCCL-2, HTB-22
Non-cancerous cell line (e.g., HEK293)ATCCCRL-1573
Dulbecco's Modified Eagle Medium (DMEM)Gibco11965092
Fetal Bovine Serum (FBS)Gibco26140079
Penicillin-StreptomycinGibco15140122
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)Sigma-AldrichM5655
Dimethyl sulfoxide (DMSO), cell culture gradeSigma-AldrichD2650
Phosphate-Buffered Saline (PBS)Gibco10010023
96-well flat-bottom cell culture platesCorning3596
Experimental Workflow: MTT Assay

MTT_Workflow cluster_prep Cell Preparation cluster_treatment Compound Treatment cluster_assay MTT Assay start Start harvest Harvest and Count Cells start->harvest seed Seed Cells in 96-well Plate harvest->seed incubate_adhere Incubate (24h) for Adhesion seed->incubate_adhere prepare_compound Prepare Serial Dilutions of Compound add_compound Add Compound to Wells prepare_compound->add_compound incubate_treat Incubate (24-72h) add_compound->incubate_treat add_mtt Add MTT Solution incubate_mtt Incubate (4h) add_mtt->incubate_mtt solubilize Add DMSO to Solubilize Formazan incubate_mtt->solubilize read_absorbance Read Absorbance at 570 nm solubilize->read_absorbance analyze Analyze Data (IC50) read_absorbance->analyze

Caption: Workflow for the MTT cell viability assay.

Detailed Protocol: MTT Assay
  • Cell Seeding:

    • Culture the chosen cell line to ~80% confluency.

    • Trypsinize and resuspend the cells in fresh culture medium.

    • Count the cells using a hemocytometer or automated cell counter.

    • Dilute the cell suspension to a final concentration of 1 x 10^5 cells/mL.

    • Seed 100 µL of the cell suspension (1 x 10^4 cells) into each well of a 96-well plate.[3]

    • Include wells with medium only to serve as a blank control.

    • Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

  • Compound Preparation and Treatment:

    • Prepare a 10 mM stock solution of 3-(2-Methyl-1,3-thiazol-4-yl)benzonitrile in DMSO.

    • Perform serial dilutions of the stock solution in culture medium to obtain the desired final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). The final DMSO concentration in the wells should not exceed 0.5% to avoid solvent-induced cytotoxicity.

    • Include a vehicle control (medium with the same final concentration of DMSO as the highest compound concentration).

    • After 24 hours of cell incubation, carefully remove the medium from the wells.

    • Add 100 µL of the prepared compound dilutions or vehicle control to the respective wells.

    • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO2 incubator.

  • MTT Assay and Data Acquisition:

    • Following the treatment period, add 10 µL of a 5 mg/mL MTT solution in PBS to each well.[3]

    • Incubate the plate for 4 hours at 37°C in the dark.[3]

    • After the incubation, carefully aspirate the medium containing MTT without disturbing the formazan crystals.

    • Add 100 µL of DMSO to each well to dissolve the formazan crystals.[3]

    • Gently agitate the plate on a shaker for 10 minutes in the dark to ensure complete dissolution.[3]

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Subtract the average absorbance of the blank wells from all other absorbance readings.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control using the following formula:

      • % Viability = (Absorbance of treated cells / Absorbance of vehicle control) x 100

    • Plot the percentage of cell viability against the log of the compound concentration.

    • Determine the IC50 value (the concentration of the compound that inhibits cell viability by 50%) using non-linear regression analysis (e.g., log(inhibitor) vs. response -- variable slope) with appropriate software (e.g., GraphPad Prism).

Part 2: General Biochemical Kinase Inhibition Assay

Given that many small molecule inhibitors with heterocyclic cores target protein kinases, a general biochemical kinase inhibition assay is a logical next step to screen for such activity.[4] This protocol describes a generic, luminescence-based assay that measures the amount of ATP remaining after a kinase reaction. A decrease in ATP consumption indicates kinase inhibition.

Principle of the Kinase Inhibition Assay

This assay quantifies the activity of a kinase by measuring the amount of ATP consumed during the phosphorylation of a substrate. The remaining ATP is then used in a luciferase-catalyzed reaction to produce light. The luminescent signal is inversely proportional to the kinase activity. Therefore, an increase in luminescence in the presence of a test compound indicates inhibition of the kinase.

Materials and Reagents
Reagent/MaterialSupplier (Example)Catalog Number (Example)
Recombinant Human Kinase (e.g., a panel of kinases)Promega, SignalChemVaries by kinase
Kinase-specific substrate peptidePromega, SignalChemVaries by kinase
Kinase-Glo® Luminescent Kinase AssayPromegaV9101
3-(2-Methyl-1,3-thiazol-4-yl)benzonitrileSanta Cruz Biotechnologysc-214472
ATP, 10 mM solutionPromegaV9151
Kinase Buffer (specific to the kinase)Varies by kinaseVaries by kinase
White, opaque 96-well or 384-well platesCorning3917
Dimethyl sulfoxide (DMSO)Sigma-AldrichD2650
Experimental Workflow: Kinase Inhibition Assay

Kinase_Workflow cluster_prep Reaction Setup cluster_reaction Kinase Reaction cluster_detection Luminescence Detection start Start prepare_reagents Prepare Kinase, Substrate, and Compound Dilutions start->prepare_reagents add_reagents Add Reagents to Plate prepare_reagents->add_reagents initiate_reaction Initiate Reaction with ATP incubate_reaction Incubate at 30°C initiate_reaction->incubate_reaction add_kinase_glo Add Kinase-Glo® Reagent incubate_detection Incubate at RT add_kinase_glo->incubate_detection read_luminescence Read Luminescence incubate_detection->read_luminescence analyze Analyze Data (% Inhibition, IC50) read_luminescence->analyze

Caption: Workflow for the luminescent kinase inhibition assay.

Detailed Protocol: Kinase Inhibition Assay
  • Reagent Preparation:

    • Prepare a 10 mM stock solution of 3-(2-Methyl-1,3-thiazol-4-yl)benzonitrile in DMSO.

    • Perform serial dilutions of the compound in the appropriate kinase buffer.

    • Prepare solutions of the recombinant kinase, substrate peptide, and ATP in the kinase buffer at the recommended concentrations (refer to the manufacturer's datasheet for the specific kinase).

  • Assay Setup (96-well plate format):

    • Add 5 µL of the serially diluted compound or vehicle control (DMSO in kinase buffer) to the wells of a white, opaque 96-well plate.

    • Add 10 µL of the kinase solution to each well.

    • Add 10 µL of the substrate peptide solution to each well.

    • Include control wells:

      • "No kinase" control: Add kinase buffer instead of the kinase solution.

      • "Vehicle" control (0% inhibition): Add vehicle instead of the compound.

      • "Max inhibition" control (100% inhibition): Add a known potent inhibitor for the specific kinase, if available, or simply omit the kinase.

  • Kinase Reaction:

    • Initiate the kinase reaction by adding 10 µL of the ATP solution to each well.

    • Mix the plate gently.

    • Incubate the plate at 30°C for 60 minutes.[5] The incubation time may need to be optimized for the specific kinase.

  • Luminescence Detection:

    • Allow the plate and the Kinase-Glo® reagent to equilibrate to room temperature.

    • Add 35 µL of the Kinase-Glo® reagent to each well.

    • Mix the plate gently.

    • Incubate the plate at room temperature for 10 minutes to allow the luminescent signal to stabilize.

    • Measure the luminescence using a plate-reading luminometer.

  • Data Analysis:

    • Calculate the percentage of kinase inhibition for each compound concentration using the following formula:

      • % Inhibition = 100 x [1 - (RLU_compound - RLU_no_kinase) / (RLU_vehicle - RLU_no_kinase)]

      • Where RLU is the relative light unit.

    • Plot the percentage of inhibition against the log of the compound concentration.

    • Determine the IC50 value using non-linear regression analysis as described for the MTT assay.

Conclusion and Future Directions

The protocols outlined in this application note provide a robust framework for the initial in vitro characterization of 3-(2-Methyl-1,3-thiazol-4-yl)benzonitrile. The MTT assay will establish its effect on cell viability, while the general kinase inhibition assay will serve as a primary screen for potential kinase-modulating activity.

Based on the results of these initial screens, further, more specific assays can be designed. For instance, if significant cytotoxicity is observed in cancer cell lines, further investigation into the mechanism of cell death (e.g., apoptosis assays) would be warranted. If kinase inhibition is detected, a broader kinase panel screening would be necessary to determine the selectivity profile of the compound. Additionally, considering the structural similarities to mGluR5 ligands, radioligand binding assays or functional assays measuring downstream signaling of mGluR5 could be explored.[6]

References

  • Synthesis and Biological Evaluation of Isatin Based Thiazole Derivatives. ResearchGate. [Link]

  • In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. International Journal of Pharmaceutical Research and Applications. [Link]

  • Synthesis and simple 18F-labeling of 3-fluoro-5-(2-(2-(fluoromethyl)thiazol-4-yl)ethynyl)benzonitrile as a high affinity radioligand for imaging monkey brain metabotropic glutamate subtype-5 receptors with positron emission tomography. PubMed. [Link]

  • Novel Phthalic-Based Anticancer Tyrosine Kinase Inhibitors: Design, Synthesis and Biological Activity. National Center for Biotechnology Information. [Link]

  • A Computational Workflow for the Identification of Novel Fragments Acting as Inhibitors of the Activity of Protein Kinase CK1δ. MDPI. [Link]

Sources

Method

Application Note: Preparation and Handling of Stock Solutions for 3-(2-Methyl-1,3-thiazol-4-yl)benzonitrile

Abstract: The reproducibility and accuracy of in vitro and in vivo experimental results are critically dependent on the precise and consistent preparation of test compound solutions. This document provides a comprehensiv...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: The reproducibility and accuracy of in vitro and in vivo experimental results are critically dependent on the precise and consistent preparation of test compound solutions. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the best practices for preparing, storing, and handling stock solutions of 3-(2-Methyl-1,3-thiazol-4-yl)benzonitrile (CAS 844891-06-1). The protocols herein are designed to ensure compound integrity, maximize solubility, and maintain stability, thereby providing a solid foundation for reliable downstream applications.

Compound Profile and Physicochemical Characteristics

Understanding the fundamental properties of a research compound is the first step toward developing a robust handling protocol. While comprehensive experimental data for 3-(2-Methyl-1,3-thiazol-4-yl)benzonitrile is not widely published, we can summarize its core identifiers and infer handling requirements based on its structure and data from analogous compounds.

Table 1: Physicochemical Identifiers for 3-(2-Methyl-1,3-thiazol-4-yl)benzonitrile

PropertyValueSource
CAS Number 844891-06-1[1]
Molecular Formula C₁₁H₈N₂S[1]
Molecular Weight 200.26 g/mol [1]
Appearance Assumed to be a solid powder at room temperature.
Solubility Profile

The solubility of a compound is a critical determinant of its utility in biological assays. For novel small molecules, dimethylsulfoxide (DMSO) is the solvent of choice for creating high-concentration primary stock solutions due to its broad solvating power and compatibility with most automated screening platforms.[2][3]

  • Primary Recommendation: High-purity, anhydrous DMSO should be used for the primary stock solution.

  • Aqueous Solubility: Like many organic small molecules, 3-(2-Methyl-1,3-thiazol-4-yl)benzonitrile is expected to have low aqueous solubility.[4] Therefore, direct dissolution in aqueous buffers is not recommended. Working solutions should be prepared by diluting the DMSO stock, ensuring the final DMSO concentration in the assay medium is non-toxic to cells (typically ≤0.5%, with ≤0.1% being preferable).[5][6]

Stability and Storage

Proper storage is essential to prevent degradation and preserve the compound's activity over time.[7]

  • Solid Form: The lyophilized powder should be stored in a tightly sealed container at -20°C for long-term stability, protected from moisture and light.[8][9][10] For short-term storage, 2-8°C is also acceptable.[11]

  • Stock Solutions (in DMSO): To prevent degradation from repeated freeze-thaw cycles, the primary DMSO stock solution should be divided into smaller, single-use aliquots.[5][8] These aliquots should be stored at -80°C for long-term stability (up to 6 months) or at -20°C for shorter durations (up to 1 month).[5]

Safety and Handling Precautions

  • Personal Protective Equipment (PPE): Always wear a lab coat, nitrile gloves, and safety glasses or goggles.

  • Ventilation: Handle the solid compound and concentrated stock solutions inside a certified chemical fume hood to avoid inhalation of airborne powder or aerosols.[6][13]

  • Exposure: Avoid direct contact with skin, eyes, and clothing.[12] In case of contact, wash the affected area thoroughly with soap and water.[4]

  • Waste Disposal: Dispose of all contaminated materials and waste solutions in accordance with local, state, and federal regulations for chemical waste.

cluster_prep Safety Workflow cluster_handling cluster_cleanup A Assess Hazards (Review available data) B Don Required PPE (Gloves, Goggles, Lab Coat) A->B C Work in Ventilated Area (Chemical Fume Hood) B->C D Weigh Solid Compound C->D E Prepare Stock Solution D->E F Clean Work Area E->F G Dispose of Waste Properly F->G

Caption: General safety and handling workflow for 3-(2-Methyl-1,3-thiazol-4-yl)benzonitrile.

Protocol: Preparation of a 10 mM Stock Solution in DMSO

This protocol details the preparation of a high-concentration primary stock solution, which serves as the foundation for creating subsequent working solutions.

Materials and Equipment
  • 3-(2-Methyl-1,3-thiazol-4-yl)benzonitrile powder

  • Anhydrous, high-purity DMSO (e.g., cell culture or molecular biology grade)

  • Calibrated analytical balance (readable to at least 0.1 mg)[14]

  • Weighing paper or boat

  • Spatula

  • Amber or foil-wrapped glass vial with a screw cap[6]

  • Micropipettes (P1000, P200)

  • Sterile, low-retention micropipette tips

  • Vortex mixer

  • Sonicator (optional, for enhancing dissolution)[6]

  • Cryo-safe, sterile microcentrifuge tubes for aliquoting

Calculations

The fundamental relationship for preparing a molar solution from a solid is:

Mass (mg) = Desired Molarity (mol/L) × Molecular Weight ( g/mol ) × Desired Volume (mL)

  • Molecular Weight: 200.26 g/mol

  • Desired Concentration: 10 mM (which is 0.01 mol/L)

Example Calculation for 1 mL of a 10 mM Stock: Mass (mg) = 0.01 mol/L × 200.26 g/mol × 1 mL = 2.0026 mg

Table 2: Mass of Compound Required for a 10 mM Stock Solution

Final VolumeMass Required
1 mL2.00 mg
2 mL4.01 mg
5 mL10.01 mg
10 mL20.03 mg

Note: Weigh as close to the target mass as possible and adjust the solvent volume to achieve the precise target concentration. For example, if you weigh out 2.20 mg, you would add 1.10 mL of DMSO for a final concentration of 10 mM.

Step-by-Step Procedure

A 1. Calculate Required Mass (e.g., 2.00 mg for 1 mL of 10 mM) B 2. Tare balance with weigh boat inside a fume hood. A->B C 3. Carefully weigh the solid compound onto the boat. B->C D 4. Transfer the weighed solid to a labeled amber vial. C->D E 5. Add calculated volume of DMSO (e.g., 1.0 mL for 2.00 mg). D->E F 6. Dissolve the Compound: - Vortex vigorously for 1-2 min. - Use sonicator if needed. E->F G 7. Visually confirm complete dissolution. (Solution must be clear, no particulates) F->G H 8. Aliquot into single-use tubes (e.g., 20 µL per tube). G->H I 9. Store aliquots at -80°C for long-term use. H->I

Caption: Workflow for preparing a 10 mM DMSO stock solution.

  • Preparation: Allow the vial of solid compound to equilibrate to room temperature before opening to prevent moisture condensation.[10]

  • Weighing: Inside a chemical fume hood, place a weigh boat on the analytical balance and tare it. Carefully weigh out the desired mass of the compound.[6]

  • Transfer: Transfer the weighed powder into a sterile, appropriately sized amber glass vial.

  • Solvent Addition: Using a calibrated micropipette, add the calculated volume of anhydrous DMSO to the vial.

  • Dissolution: Cap the vial tightly and vortex vigorously for 1-2 minutes. Visually inspect the solution against a light source. If particulates remain, sonicate the vial in a water bath for 5-10 minutes.[6][9] Gentle warming to 37°C can also be attempted if the compound's thermal stability is not a concern.[6]

  • Confirmation: Ensure the compound is fully dissolved before proceeding. A clear, precipitate-free solution is mandatory for accurate downstream dilutions.[6]

Aliquoting and Storage
  • Once the compound is fully dissolved, immediately aliquot the stock solution into single-use, cryo-safe tubes. This practice is crucial to minimize waste and prevent the degradation associated with multiple freeze-thaw cycles.[8][9]

  • Clearly label each aliquot with the compound name, concentration (10 mM), solvent (DMSO), and preparation date.

  • Store the aliquots in a labeled freezer box at -80°C.

Protocol: Preparation of Aqueous Working Solutions

This protocol describes the dilution of the high-concentration DMSO stock into an aqueous medium (e.g., cell culture medium, PBS) for final use in an experiment.

  • Thaw Stock: Remove a single aliquot of the 10 mM DMSO stock from the -80°C freezer and allow it to thaw completely at room temperature.

  • Intermediate Dilution (Recommended): To prevent the compound from precipitating out of solution upon contact with the aqueous buffer, perform an intermediate dilution in DMSO or the final aqueous buffer.[3]

  • Final Dilution: Slowly add the required volume of the DMSO stock (or intermediate dilution) to the final volume of the pre-warmed aqueous buffer while gently vortexing or swirling the buffer. This dropwise addition to a larger, agitated volume helps ensure rapid dispersion and minimizes localized high concentrations that can lead to precipitation.[10]

  • Vehicle Control: Always prepare a vehicle control solution containing the same final concentration of DMSO as your test samples. This is essential to differentiate the effects of the compound from any potential effects of the solvent.[5]

Quality Control and Best Practices

A protocol is only as reliable as its execution. Adhering to these principles ensures the integrity of your stock solutions.

  • Purity of Reagents: Use only high-purity, anhydrous solvents and high-quality reagents to prevent introducing contaminants.

  • Calibration: Regularly verify the calibration of balances and pipettes.

  • Documentation: Maintain a detailed logbook for all prepared stock solutions, including the lot number of the compound, actual weight, final concentration, date, and preparer's initials.[14]

  • Visual Inspection: Before each use, visually inspect thawed aliquots for any signs of precipitation or crystallization. If observed, attempt to redissolve by warming and vortexing. If it does not redissolve, the aliquot should be discarded.[6]

References

  • Capot Chemical Co., Ltd. (2013). MSDS of 4-[1-(1,2,4-Triazolyl)methyl]benzonitrile. Retrieved from [Link]

  • National Center for Biotechnology Information. (2006). [18F]3-Fluoro-5-[(2-methyl-1,3-thiazol-4-yl)ethynyl]benzonitrile. In Molecular Imaging and Contrast Agent Database (MICAD). Retrieved from [Link]

  • World Meteorological Organization. (2018). Appendix C. Preparation of Quality Control Solutions. In GAW Guidelines for Precipitation Chemistry Measurements. Retrieved from [Link]

  • Dahlin, J. L., et al. (2015). Working with small molecules: preparing and storing stock solutions and determination of kinetic solubility. Methods in Enzymology, 565, 41-55. Retrieved from [Link]

  • Maxed Out Compounds. (n.d.). How to Handle Research Compounds Safely. Retrieved from [Link]

  • Burgess, C. (2015). How Do You Prepare Reference Standards and Solutions? Spectroscopy Online. Retrieved from [Link]

  • Matson, S. L., et al. (2009). Best practices in compound management for preserving compound integrity and accurately providing samples for assays. Journal of Biomolecular Screening, 14(5), 596-604. Retrieved from [Link]

  • Emulate, Inc. (n.d.). Protocol for Emulate Organ-Chips: Compound Treatment Solution Preparation and Treatment. Retrieved from [Link]

  • ChemBK. (n.d.). 4-[2-[(2R,3R)-3-(2,5-difluorophenyl)-3-hydroxy-4-(1,2,4-triazol-1-yl)butan-2-yl]-1,3-thiazol-4-yl]benzonitrile Physicochemical Properties. Retrieved from [Link]

  • Frederick National Laboratory for Cancer Research. (n.d.). Preparing Reagent Solutions. Retrieved from [Link]

  • ResearchGate. (2015). What to select for storing your compound: neat vs. in solution? Retrieved from [Link]

  • Cheméo. (n.d.). Chemical Properties of Benzonitrile, 2-methyl- (CAS 529-19-1). Retrieved from [Link]

  • Scribd. (n.d.). Guide To Preparation of Stock Standard Solutions. Retrieved from [Link]

  • NIST. (n.d.). Benzonitrile, 3-methyl-. In NIST Chemistry WebBook. Retrieved from [Link]

Sources

Application

Application Notes and Protocols for 3-(2-Methyl-1,3-thiazol-4-yl)benzonitrile in CNS Drug Discovery Research

For Researchers, Scientists, and Drug Development Professionals Disclaimer: This document provides a research framework for the investigation of 3-(2-Methyl-1,3-thiazol-4-yl)benzonitrile. The proposed mechanism of action...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a research framework for the investigation of 3-(2-Methyl-1,3-thiazol-4-yl)benzonitrile. The proposed mechanism of action and therapeutic targets are based on the structural analysis of related compounds and are intended to guide research and discovery. All protocols require validation and optimization in a laboratory setting.

Introduction: The Rationale for Investigating 3-(2-Methyl-1,3-thiazol-4-yl)benzonitrile

The glutamatergic system, particularly the metabotropic glutamate receptor 5 (mGluR5), represents a promising avenue for therapeutic intervention in a range of central nervous system (CNS) disorders.[1][2][3] mGluR5 is a G-protein coupled receptor that plays a crucial role in modulating synaptic plasticity and neuronal excitability.[4] Dysregulation of mGluR5 has been implicated in the pathophysiology of anxiety, depression, addiction, and neurodegenerative diseases like Parkinson's disease.[1][3][5][6]

Negative allosteric modulators (NAMs) of mGluR5 have garnered significant attention as they offer a more nuanced approach to receptor modulation compared to competitive antagonists.[7][8] By binding to a site distinct from the glutamate binding site, NAMs can fine-tune receptor activity, potentially leading to improved therapeutic windows and reduced side effects.

The compound 3-(2-Methyl-1,3-thiazol-4-yl)benzonitrile shares structural motifs with known mGluR5 NAMs, such as the (2-methyl-1,3-thiazol-4-yl)ethynylpyridine (MTEP) series. This structural similarity provides a strong rationale for its investigation as a novel mGluR5 NAM for CNS drug discovery. This guide outlines a comprehensive strategy for the characterization of this compound, from initial in vitro profiling to in vivo assessment of its potential therapeutic efficacy.

Physicochemical Properties and Handling

A thorough understanding of the compound's properties is essential for experimental design.

PropertyValue (Predicted/Known)Source
Molecular FormulaC₁₁H₈N₂SPubChem CID: 2795383
Molecular Weight200.26 g/mol PubChem CID: 2795383
LogP~2.5-3.5 (Predicted)
pKaNot available

Safety and Handling:

Compounds containing a benzonitrile group should be handled with care.[9] Benzonitrile itself is classified as harmful if swallowed or in contact with skin.[10] Appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses, should be worn at all times.[11] All manipulations should be performed in a well-ventilated fume hood. In case of exposure, follow standard laboratory safety protocols.

In Vitro Characterization: A Step-Wise Approach

The initial phase of characterization focuses on confirming the compound's interaction with and modulation of mGluR5.

Workflow for In Vitro Characterization

in_vitro_workflow start Start: Compound Synthesis and QC binding_assay Radioligand Binding Assay (Target Engagement) start->binding_assay functional_assay Functional Assays (Mechanism of Action) binding_assay->functional_assay If binding confirmed selectivity_panel Selectivity Profiling functional_assay->selectivity_panel If functional activity confirmed dmpk In Vitro ADME selectivity_panel->dmpk end_point Candidate for In Vivo Studies dmpk->end_point

Caption: A streamlined workflow for the in vitro characterization of 3-(2-Methyl-1,3-thiazol-4-yl)benzonitrile.

Radioligand Binding Assay: Confirming Target Engagement

This assay determines if the test compound binds to the mGluR5 receptor and with what affinity. A competitive binding format is used with a known radiolabeled mGluR5 NAM.

Protocol:

  • Membrane Preparation:

    • Use cell membranes from a stable cell line expressing recombinant human or rat mGluR5 (e.g., HEK293 or CHO cells).

    • Homogenize cells in a cold lysis buffer and pellet the membranes by centrifugation.[12]

    • Wash the membrane pellet and resuspend in an appropriate assay buffer. Determine protein concentration using a standard method (e.g., BCA assay).

  • Assay Conditions:

    • Radioligand: [³H]-MPEP or another suitable high-affinity mGluR5 NAM radioligand.[13]

    • Assay Buffer: 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl₂.

    • Incubation: Incubate membranes, radioligand, and a range of concentrations of 3-(2-Methyl-1,3-thiazol-4-yl)benzonitrile in a 96-well plate.

    • Incubation Time and Temperature: Typically 60-90 minutes at room temperature.[12]

  • Filtration and Detection:

    • Terminate the binding reaction by rapid filtration through a glass fiber filter plate to separate bound from free radioligand.[12]

    • Wash the filters with ice-cold wash buffer.

    • Dry the filters and measure radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting non-specific binding (determined in the presence of a saturating concentration of a known mGluR5 ligand) from total binding.

    • Plot the percentage of specific binding against the log concentration of the test compound to generate a competition curve.

    • Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of specific radioligand binding).

    • Calculate the Ki (inhibitory constant) using the Cheng-Prusoff equation.

Functional Assays: Elucidating the Mechanism of Action

These assays determine whether the compound acts as a NAM, an agonist, or a positive allosteric modulator (PAM).

mGluR5 activation leads to the mobilization of intracellular calcium via the Gq signaling pathway.[4][14] A NAM will inhibit the agonist-induced calcium release.

Protocol:

  • Cell Culture:

    • Plate mGluR5-expressing cells in black-walled, clear-bottom 96- or 384-well plates.

    • Allow cells to adhere and grow to near confluence.

  • Dye Loading:

    • Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's instructions.

  • Assay Procedure:

    • Use a fluorescence plate reader with automated injection capabilities (e.g., FLIPR or SpectraMax).[15][16]

    • Add varying concentrations of 3-(2-Methyl-1,3-thiazol-4-yl)benzonitrile to the wells and incubate for a predetermined time.

    • Stimulate the cells with an EC₅₀ concentration of a known mGluR5 agonist (e.g., glutamate or quisqualate).

    • Measure the fluorescence intensity before and after agonist addition to determine the intracellular calcium concentration change.

  • Data Analysis:

    • Plot the agonist-induced calcium response as a function of the test compound's concentration.

    • Determine the IC₅₀ value for the inhibition of the agonist response.

Activation of the Gq pathway also leads to the accumulation of inositol phosphates. Measuring IP₁ accumulation provides a more integrated measure of receptor activity over time.[13]

Protocol:

  • Cell Culture: Plate mGluR5-expressing cells in a suitable format.

  • Assay Procedure:

    • Pre-incubate cells with varying concentrations of 3-(2-Methyl-1,3-thiazol-4-yl)benzonitrile in the presence of LiCl (to inhibit IP₁ degradation).

    • Stimulate with an agonist (e.g., quisqualate).

    • Lyse the cells and measure IP₁ levels using a commercially available HTRF or ELISA kit.[13]

  • Data Analysis: Determine the IC₅₀ for the inhibition of agonist-induced IP₁ accumulation.

CNS Drug-like Properties: Assessing Blood-Brain Barrier Permeability

For a CNS drug to be effective, it must cross the blood-brain barrier (BBB). In vitro models can provide an early indication of a compound's potential for BBB penetration.

Parallel Artificial Membrane Permeability Assay (PAMPA)

PAMPA is a high-throughput, non-cell-based assay that predicts passive diffusion across the BBB.

Protocol:

  • Membrane Preparation: A filter plate is coated with a lipid mixture that mimics the BBB.

  • Assay Setup:

    • The test compound is dissolved in a buffer in a donor plate.

    • The lipid-coated filter plate is placed on top of the donor plate, and an acceptor plate containing buffer is placed on top of the filter plate, creating a "sandwich".

  • Incubation: The sandwich is incubated for a set period (e.g., 4-18 hours).

  • Quantification: The concentration of the compound in both the donor and acceptor wells is measured, typically by LC-MS/MS.

  • Data Analysis: The permeability coefficient (Pe) is calculated. Compounds with high Pe values are more likely to cross the BBB via passive diffusion.

Caco-2 Permeability Assay

The Caco-2 cell line, derived from human colon adenocarcinoma, forms a monolayer with tight junctions and expresses some of the efflux transporters found at the BBB.[17][18] This assay can assess both passive permeability and active transport.

Protocol:

  • Cell Culture:

    • Seed Caco-2 cells on permeable supports in a Transwell® plate.[19]

    • Culture for approximately 21 days to allow for differentiation and formation of a confluent monolayer with tight junctions.[19]

    • Monitor the integrity of the monolayer by measuring the transepithelial electrical resistance (TEER).

  • Permeability Measurement:

    • The assay is performed in two directions: apical-to-basolateral (A-B) to measure absorption, and basolateral-to-apical (B-A) to measure efflux.[17]

    • Add the test compound to the donor chamber (apical for A-B, basolateral for B-A).

    • At various time points, take samples from the receiver chamber.

    • Analyze the concentration of the compound in the samples by LC-MS/MS.

  • Data Analysis:

    • Calculate the apparent permeability coefficient (Papp) for both directions.

    • Calculate the efflux ratio (Papp(B-A) / Papp(A-B)). An efflux ratio greater than 2 suggests the compound is a substrate for efflux transporters.[17]

In Vivo Evaluation: Assessing Therapeutic Potential

If in vitro data are promising, in vivo studies in animal models of CNS disorders are the next logical step.

Logical Flow for In Vivo Studies

in_vivo_workflow start Promising In Vitro Candidate pk_study Pharmacokinetic (PK) Studies (Brain Penetration & Half-life) start->pk_study target_engagement Target Engagement (Receptor Occupancy) pk_study->target_engagement Sufficient brain exposure efficacy_models Efficacy Models (e.g., Anxiety, Depression, Parkinson's) target_engagement->efficacy_models Demonstrated target engagement tox_studies Preliminary Toxicology efficacy_models->tox_studies Positive efficacy signals lead_optimization Lead Optimization tox_studies->lead_optimization

Caption: A logical progression for the in vivo evaluation of a CNS drug candidate.

Animal Models for Efficacy Testing

The choice of animal model will depend on the intended therapeutic indication. mGluR5 NAMs have shown promise in models of several CNS disorders.

  • Anxiety:

    • Elevated Plus Maze: Anxiolytic compounds increase the time spent in the open arms of the maze.

    • Light-Dark Box Test: Anxiolytics increase the time spent in the light compartment.[13]

  • Depression:

    • Forced Swim Test: Antidepressants reduce the immobility time of rodents in a container of water.

    • Tail Suspension Test: Antidepressants decrease the time the animal remains immobile when suspended by its tail.

  • Parkinson's Disease:

    • 6-OHDA or MPTP Models: These neurotoxin-based models induce parkinsonian motor deficits. mGluR5 NAMs can be evaluated for their ability to alleviate these motor symptoms or protect against neuronal damage.[6][20]

General Protocol for Behavioral Studies:

  • Acclimatization: Allow animals to acclimate to the facility and handling.

  • Dosing: Administer 3-(2-Methyl-1,3-thiazol-4-yl)benzonitrile via an appropriate route (e.g., intraperitoneal or oral) at various doses. Include vehicle and positive control groups.

  • Behavioral Testing: Conduct the behavioral test at a time point consistent with the compound's peak brain exposure, as determined by pharmacokinetic studies.

  • Data Collection and Analysis: Score the behavioral parameters and analyze the data using appropriate statistical methods (e.g., ANOVA).

Conclusion and Future Directions

This document outlines a comprehensive, albeit hypothetical, research plan for the characterization of 3-(2-Methyl-1,3-thiazol-4-yl)benzonitrile as a potential mGluR5 NAM for the treatment of CNS disorders. The proposed workflow provides a logical progression from initial target validation to preclinical proof-of-concept. Positive results from these studies would warrant further investigation, including more extensive safety pharmacology and lead optimization to improve potency, selectivity, and pharmacokinetic properties. The structural similarity to known mGluR5 modulators makes this compound a compelling candidate for further exploration in the quest for novel CNS therapeutics.

References

  • D'Souza, D. C., & Abdallah, C. G. (2019). mGluR5 and Stress Disorders: Knowledge Gained from Receptor Imaging Studies. Biological Psychiatry: Cognitive Neuroscience and Neuroimaging, 4(11), 947–958. [Link]

  • Noe, F., et al. (2022). Structure-Based Discovery of Negative Allosteric Modulators of the Metabotropic Glutamate Receptor 5. Journal of Medicinal Chemistry, 65(20), 13563–13577. [Link]

  • Veeneman, M. M. J., et al. (2015). Negative Allosteric Modulators of Metabotropic Glutamate Receptors Subtype 5 in Addiction: a Therapeutic Window. International Journal of Neuropsychopharmacology, 18(11), pyv062. [Link]

  • Abdallah, C. G., et al. (2019). In vivo evidence for dysregulation of mGluR5 as a biomarker of suicidal ideation. Translational Psychiatry, 9(1), 133. [Link]

  • Morin, N., et al. (2013). Protective effect of metabotropic glutamate mGluR5 receptor elimination in a 6-hydroxydopamine model of Parkinson's disease. Brain Research, 1536, 106–114. [Link]

  • Gregory, K. J., et al. (2020). Detailed In Vitro Pharmacological Characterization of Clinically Tested Negative Allosteric Modulators of the Metabotropic Glutamate Receptor 5. Molecular Pharmacology, 98(5), 583–596. [Link]

  • PubChem. (n.d.). 3-(2-Methyl-1,3-thiazol-4-yl)benzonitrile. National Center for Biotechnology Information. [Link]

  • Durroux, T. (2024). Modulation of Type 5 Metabotropic Glutamate Receptor-Mediated Intracellular Calcium Mobilization by Regulator of G Protein Signaling 4 (RGS4) in Cultured Astrocytes. International Journal of Molecular Sciences, 25(4), 2195. [Link]

  • Shah, K., & Ren, J. (2022). An in vitro Blood-brain Barrier Model to Study the Penetration of Nanoparticles. Bio-protocol, 12(4), e4334. [Link]

  • Lindsley, C. W., et al. (2011). Discovery of Novel Allosteric Modulators of Metabotropic Glutamate Receptor Subtype 5 Reveals Chemical and Functional Diversity and In Vivo Activity in Rat Behavioral Models of Anxiolytic and Antipsychotic Activity. ACS Chemical Neuroscience, 2(8), 455–471. [Link]

  • European Commission. (n.d.). DB-ALM Protocol n° 142: Permeability Assay on Caco-2 Cells. JRC Big Data Analytics Platform. [Link]

  • Acher, F., et al. (2014). mGluR5 negative allosteric modulators overview: a medicinal chemistry approach towards a series of novel therapeutic agents. Current Topics in Medicinal Chemistry, 14(20), 2334–2348. [Link]

  • IFF. (2020). 500720 benzonitrile safety data sheet. [Link]

  • Gregory, K. J., & Conn, P. J. (2015). Pharmacology, Signaling and Therapeutic Potential of Metabotropic Glutamate Receptor 5 Negative Allosteric Modulators. ACS Chemical Neuroscience, 6(11), 1735–1748. [Link]

  • Singh, V., & Singh, B. K. (2022). Group I mGluRs in Therapy and Diagnosis of Parkinson's Disease: Focus on mGluR5 Subtype. International Journal of Molecular Sciences, 23(8), 4110. [Link]

  • Evotec. (n.d.). Caco-2 Permeability Assay. [Link]

  • Kim, H. Y., et al. (2023). Depressive-like Behaviors Induced by mGluR5 Reduction in 6xTg in Mouse Model of Alzheimer's Disease. International Journal of Molecular Sciences, 24(21), 15830. [Link]

  • Gifford Bioscience. (n.d.). Radioligand Binding Assay Protocol. [Link]

  • Shah, K., & Ren, J. (2022). An in vitro Blood-brain Barrier Model to Study the Penetration of Nanoparticles. Bio-protocol, 12(4), e4334. [Link]

  • Artusson, P. (n.d.). Caco2 assay protocol. [Link]

  • Abdallah, C. G., et al. (2018). Metabotropic Glutamate Receptor 5 and Glutamate Involvement in Major Depressive Disorder: A Multimodal Imaging Study. Biological Psychiatry: Cognitive Neuroscience and Neuroimaging, 3(7), 637–646. [Link]

  • Michael J. Fox Foundation. (n.d.). Development of an mGluR5 Imaging Marker for Parkinson's Disease. [Link]

  • Zhang, L. L., & Wang, Y. J. (2016). Radioligand saturation binding for quantitative analysis of ligand-receptor interactions. Biophysics Reports, 2(1), 1–10. [Link]

  • O'Leary, K. L., et al. (2024). Activation of Endoplasmic Reticulum-Localized Metabotropic Glutamate Receptor 5 (mGlu5) Triggers Calcium Release Distinct from Cell Surface Counterparts in Striatal Neurons. International Journal of Molecular Sciences, 25(10), 5283. [Link]

  • Weigend, M. A., et al. (2021). Partial mGlu5 Negative Allosteric Modulator M-5MPEP Demonstrates Antidepressant-Like Effects on Sleep Without Affecting Cognition or Quantitative EEG. Frontiers in Pharmacology, 12, 694038. [Link]

  • Linden, J. R., & Olson, J. K. (2020). In vivo Blood-brain Barrier Permeability Assays Using Clostridium perfringens Epsilon Toxin. Journal of Visualized Experiments, (162), 10.3791/61582. [Link]

  • Wikipedia. (n.d.). Acetylcysteine. [Link]

  • ResearchGate. (n.d.). Our working model for how mGluR5 inhibition promotes dopaminergic... [Link]

  • Australian Government Department of Health. (2019). Benzonitrile: Human health tier II assessment. [Link]

  • Parsons, B. A., et al. (2000). Mobilisation of intracellular Ca2+ by mGluR5 metabotropic glutamate receptor activation in neonatal rat cultured dorsal root ganglia neurones. British Journal of Pharmacology, 129(4), 715–722. [Link]

  • UC San Diego. (2016, December 22). Metabotropic glutamate receptors as targets for treating depression [Video]. YouTube. [Link]

  • ResearchGate. (n.d.). Caco-2 cell permeability assays to measure drug absorption. [Link]

  • New Jersey Department of Health. (n.d.). Benzonitrile - Hazard Summary. [Link]

  • Research Square. (2021). Development and validation of a mass spectrometry binding assay for mGlu5 receptor. [Link]

  • Molecular Devices. (n.d.). Optimized Workflows for Calcium Mobilization Assays on SpectraMax iD3/iD5 Readers. [Link]

  • Noe, F., et al. (2022). Structure-Based Discovery of Negative Allosteric Modulators of the Metabotropic Glutamate Receptor 5. DiVA. [Link]

  • ResearchGate. (n.d.). Flowchart of the protocol for the MS binding assay. [Link]

  • Esterlis, I., et al. (2017). Ketamine-induced reduction in mGluR5 availability is associated with an antidepressant response: an [11C]ABP688 and PET imaging study in depression. Molecular Psychiatry, 22(5), 677–683. [Link]

  • Jacobsen, E. J., et al. (2012). Metabotropic Glutamate Receptor 5 Negative Allosteric Modulators as Novel Tools for in Vivo Investigation. ACS Medicinal Chemistry Letters, 3(6), 453–457. [Link]

  • Consensus. (n.d.). Does mGluR5 modulation reduce neurodegeneration in Parkinson's disease? [Link]

  • Berezowski, V. (2012, June 15). Seminar: In vitro approaches to the blood-brain barrier [Video]. YouTube. [Link]

  • Creative Bioarray. (n.d.). Ca2+ Mobilization Assay. [Link]

  • Szafraniec-Szczęsny, J., et al. (2023). Caco-2 Cell Line Standardization with Pharmaceutical Requirements and In Vitro Model Suitability for Permeability Assays. Pharmaceutics, 15(11), 2533. [Link]

  • ResearchGate. (n.d.). Assessment of blood-brain barrier penetration: in silico, in vitro and in vivo. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 2-Methyl-1,3-Thiazole

Welcome to the technical support center for the synthesis of 2-methyl-1,3-thiazole. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting and freque...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 2-methyl-1,3-thiazole. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting and frequently asked questions to navigate the common challenges encountered during its synthesis. Our focus is to provide not just procedural steps, but the underlying chemical principles to empower you to make informed decisions in your experimental work.

Introduction to 2-Methyl-1,3-Thiazole Synthesis

The Hantzsch thiazole synthesis is a cornerstone for the formation of the thiazole ring and is the most common route for preparing 2-methyl-1,3-thiazole. This reaction involves the condensation of an α-haloketone, typically chloroacetone, with a thioamide, in this case, thioacetamide.[1][2] While this method is generally high-yielding, the path to a pure product is often complicated by the formation of various side products.[3] Understanding the origins of these impurities is critical for optimizing reaction conditions and developing effective purification strategies.

This guide will delve into the common side products encountered, the mechanisms of their formation, and provide practical, step-by-step troubleshooting protocols to help you achieve a high yield of pure 2-methyl-1,3-thiazole.

Frequently Asked Questions (FAQs)

Q1: I'm seeing a significant amount of a byproduct with a mass corresponding to a dimer of chloroacetone. What is this and how can I avoid it?

A1: You are likely observing the formation of a dithiane derivative, such as 2,5-dimethyl-2,5-endothio-1,4-dithiane . This can occur, particularly under acidic conditions, where chloroacetone can self-condense in the presence of a sulfur source. To minimize this, it is crucial to control the pH of your reaction mixture, maintaining it in the neutral to slightly basic range. The slow addition of chloroacetone to the reaction mixture containing thioacetamide can also help to prevent the build-up of excess chloroacetone that can lead to self-condensation.

Q2: My final product is contaminated with a sulfur-containing impurity that is not the desired thiazole. What could it be?

A2: A common impurity derived from the thioacetamide starting material is 3,5-dimethyl-1,2,4-thiadiazole .[4] This side product can form from the oxidative dimerization of thioacetamide, especially if the reaction is exposed to air for extended periods or if oxidizing agents are present.[5] Ensuring the reaction is carried out under an inert atmosphere (e.g., nitrogen or argon) can help to minimize the formation of this byproduct.

Q3: I've isolated a product with the correct mass for 2-methyl-1,3-thiazole, but the NMR spectrum is inconsistent. What could be the issue?

A3: It is possible that you have formed an isomer of the desired product, such as a 2-imino-2,3-dihydrothiazole . The formation of this regioisomer can be favored under strongly acidic conditions.[6] The initial nucleophilic attack in the Hantzsch synthesis can occur from either the sulfur or the nitrogen of the thioamide. While the sulfur attack is generally favored, acidic conditions can protonate the sulfur, making the nitrogen a more competitive nucleophile. To avoid this, maintaining a neutral or slightly basic pH is recommended.

Troubleshooting Guide

This section provides a more detailed breakdown of common problems, their probable causes, and actionable solutions.

Problem Potential Cause(s) Troubleshooting & Optimization Strategies
Low Yield of 2-Methyl-1,3-Thiazole 1. Incomplete reaction. 2. Formation of side products (see FAQs). 3. Suboptimal reaction temperature. 4. Poor quality of starting materials.1. Monitor the reaction progress using TLC or GC-MS to ensure completion. 2. Control pH to neutral or slightly basic to minimize dithiane and iminothiazole formation. Use an inert atmosphere to reduce thiadiazole formation. 3. Optimize the reaction temperature. While heating is necessary, excessive heat can promote side reactions. A temperature range of 60-80 °C is often a good starting point. 4. Ensure the purity of chloroacetone and thioacetamide. Chloroacetone can undergo self-condensation, especially if not fresh.[7]
Presence of 2,5-dimethyl-2,5-endothio-1,4-dithiane Self-condensation of chloroacetone in the presence of a sulfur source, favored by acidic pH.- Maintain a neutral to slightly basic reaction pH. - Add chloroacetone dropwise to the thioacetamide solution to avoid a high local concentration.
Presence of 3,5-dimethyl-1,2,4-thiadiazole Oxidative dimerization of thioacetamide.[4]- Run the reaction under an inert atmosphere (N₂ or Ar). - Use degassed solvents.
Presence of 2-imino-2,3-dihydrothiazole isomer Reaction proceeds under strongly acidic conditions, promoting N-alkylation of the thioamide.[6]- Maintain a neutral or slightly basic pH throughout the reaction.
Difficult Purification The boiling points of the desired product and some side products may be close.- Utilize fractional distillation for separation. - Perform an acidic wash (e.g., with dilute HCl) during workup to remove basic impurities, followed by neutralization and extraction.[8]

Reaction Pathways: Desired Product vs. Side Products

The following diagrams illustrate the key reaction pathways involved in the synthesis of 2-methyl-1,3-thiazole and the formation of common side products.

Hantzsch Thiazole Synthesis cluster_main Desired Pathway: Hantzsch Synthesis cluster_side1 Side Reaction 1: Dithiane Formation cluster_side2 Side Reaction 2: Thiadiazole Formation cluster_side3 Side Reaction 3: Iminothiazole Formation Thioacetamide Thioacetamide Intermediate1 Thioether Intermediate Thioacetamide->Intermediate1 Nucleophilic Attack (S) Chloroacetone Chloroacetone Chloroacetone->Intermediate1 Thiazoline Hydroxythiazoline Intermediate Intermediate1->Thiazoline Intramolecular Cyclization Product 2-Methyl-1,3-Thiazole Thiazoline->Product Dehydration Chloroacetone2 Chloroacetone (excess) Dithiane 2,5-dimethyl-2,5-endothio-1,4-dithiane Chloroacetone2->Dithiane Self-condensation (acidic) H2S_source Sulfur Source H2S_source->Dithiane Thioacetamide2 Thioacetamide Thiadiazole 3,5-dimethyl-1,2,4-thiadiazole Thioacetamide2->Thiadiazole Oxidative Dimerization Thioacetamide3 Thioacetamide Imino_Intermediate N-Alkylated Intermediate Thioacetamide3->Imino_Intermediate Nucleophilic Attack (N, acidic) Chloroacetone3 Chloroacetone Chloroacetone3->Imino_Intermediate Iminothiazole 2-Imino-2,3-dihydrothiazole Imino_Intermediate->Iminothiazole Cyclization

Caption: Reaction pathways in 2-methyl-1,3-thiazole synthesis.

Experimental Protocols

General Protocol for 2-Methyl-1,3-Thiazole Synthesis

This protocol is a general guideline and may require optimization based on your specific experimental setup and desired scale.

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve thioacetamide (1.0 eq) in a suitable solvent (e.g., ethanol, isopropanol).

  • Reagent Addition: Slowly add chloroacetone (1.0 eq) dropwise to the stirred solution at room temperature.

  • Reaction: Heat the reaction mixture to reflux (typically 60-80 °C) and monitor the progress by TLC or GC-MS. The reaction is typically complete within 2-4 hours.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Neutralize the mixture with a mild base (e.g., saturated sodium bicarbonate solution).

    • Extract the aqueous layer with an organic solvent (e.g., diethyl ether or dichloromethane) (3x).

    • Combine the organic layers, wash with brine, and dry over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).

    • Filter and concentrate the organic phase under reduced pressure.

  • Purification: Purify the crude product by fractional distillation to obtain pure 2-methyl-1,3-thiazole.

Troubleshooting Protocol: Purification by Acid-Base Extraction

If your crude product is contaminated with basic impurities, an acid-base extraction can be an effective purification step before distillation.

  • Dissolution: Dissolve the crude product in a suitable organic solvent like diethyl ether.

  • Acidic Wash: Transfer the solution to a separatory funnel and wash with dilute hydrochloric acid (e.g., 1 M HCl) (2x). This will protonate the basic impurities and the desired thiazole, moving them to the aqueous layer.

  • Separation: Separate the aqueous layer containing the protonated product and impurities.

  • Neutralization: Cool the aqueous layer in an ice bath and slowly add a base (e.g., 10 M NaOH) until the solution is basic (pH > 10), which will deprotonate the thiazole, causing it to separate as an oil.

  • Extraction: Extract the liberated 2-methyl-1,3-thiazole with an organic solvent (e.g., diethyl ether) (3x).

  • Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

  • Final Purification: Proceed with fractional distillation for final purification.

References

  • Organic Chemistry Portal. (n.d.). Synthesis of Thiazoles. Retrieved from [Link]

  • Chem Help Asap. (n.d.). Hantzsch Thiazole Synthesis. Retrieved from [Link]

  • Google Patents. (1999). Process for the preparation of 2-methylthiazole-5-carboxylates.
  • CUTM Courseware. (n.d.). Thiazole. Retrieved from [Link]

  • Journal of the Chemical Society, Perkin Transactions 1. (1977). The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity. Retrieved from [Link]

  • MDPI. (2019). New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking. Retrieved from [Link]

  • PubMed Central (PMC). (2018). Design and Synthesis of Novel 1,3-Thiazole and 2-Hydrazinyl-1,3-Thiazole Derivatives as Anti-Candida Agents.... Retrieved from [Link]

  • Eawag-BBD. (2006). Thioacetamide Degradation Pathway. Retrieved from [Link]

  • Google Patents. (2004). Chloroacetone production process.
  • Sci-Hub. (2000). Mechanism of the Formation of 1,2,4-Thiadiazoles by Condensation of Aromatic Thioamides and of N-Substituted Thioureas. Retrieved from [Link]

  • PubMed Central (PMC). (2015). An unexpected synthesis of 3,5-diaryl-1,2,4-thiadiazoles from thiobenzamides and methyl bromocyanoacetate. Retrieved from [Link]

  • ResearchGate. (2025). Effect of different pH buffer on one-pot Hantzsch reaction. Retrieved from [Link]

  • Google Patents. (1987). Process for the preparation of pure 2,5-dihydroxy-1,4-dithiane.
  • Google Patents. (2019). A kind of preparation method of 2,5- dihydroxy -1,4- dithiane.
  • Asian Journal of Research in Chemistry. (2016). GC-MS, FT-IR and NMR Spectroscopy Analysis for Metabolome Profiling of Thyme Oil. Retrieved from [Link]

  • Google Patents. (1965). Recovery and purification of c-alkyl imidazoles by azeotropic distillation.
  • PubMed. (2006). New easy approach to the synthesis of 2,5-disubstituted and 2,4,5-trisubstituted 1,3-oxazoles. The reaction of 1-(methylthio)acetone with nitriles. Retrieved from [Link]

  • ResearchGate. (2021). Preparations, Reactions and Biological Activities of 1,3,4-Thiadiazole Derivatives: Reviewing Study. Retrieved from [Link]

  • Organic Chemistry Portal. (2023). Regioselective Synthesis of 2,5-Disubstituted-1,3,4-thiadiazoles and 1,3,4-Oxadiazoles via Alkyl 2-(Methylthio)-2-thioxoacetates and Alkyl 2-Amino-2-thioxoacetates. Retrieved from [Link]

  • PubMed Central (PMC). (2023). A synergistic investigation of azo-thiazole derivatives incorporating thiazole moieties.... Retrieved from [Link]

  • Semantic Scholar. (1998). GC-MS studies on the regioisomeric 2,3- and 3,4-methylenedioxyphenethylamines related to MDEA, MDMMA, and MBDB. Retrieved from [Link]

  • PubMed. (2023). Discovery, synthesis and mechanism study of 2,3,5-substituted[1][2][9]-thiadiazoles as covalent inhibitors targeting 3C-Like protease of SARS-CoV-2. Retrieved from [Link]

  • ResearchGate. (2025). Synthesis and complete assignments of 1H and 13C NMR spectra of mesoionic 1,3-thiazolium-2 thiolates. Retrieved from [Link]

  • Semantic Scholar. (2020). convenient synthesis of 2,3-dihydro-1,2,4-thiadiazoles, 4,5-dihydro-1,3-thiazoles, and. Retrieved from [Link]

  • ResearchGate. (2025). Mechanism of synthesis of thiazoles and 1,2,4-thiadiazole. Retrieved from [Link]

  • PubMed Central (PMC). (2015). Two-Steps Hantzsch Based Macrocyclization Approach for the Synthesis of Thiazole Containing Cyclopeptides. Retrieved from [Link]

  • PubMed Central (PMC). (2015). Access to 2,5-Disubstituted Thiazoles Via Cyclization of N-Substituted α-Amino Acids. Retrieved from [Link]

  • ResearchGate. (2023). The Synthesis of Novel 2-Hetarylthiazoles via the Stille Reaction. Retrieved from [Link]

  • ResearchGate. (2016). Base catalyzed reaction of 1,4-dithiane-2,5-diol with α-oxoketene dithioacetals: A new general method for the synthesis of 2-methylthio-3-aroyl/heteroaroyl thiophenes. Retrieved from [Link]

  • ResearchGate. (2025). Condensation of glyceraldehyde acetonide and acetone over basic catalysts. Retrieved from [Link]

  • PubMed Central (PMC). (2015). Thiazole formation through a modified Gewald reaction. Retrieved from [Link]

  • Indian Academy of Sciences. (1982). A general synthesis of thiazoles. Part 6. Synthesis of 2-amino-5-heterylthiazoles. Retrieved from [Link]

  • Synthesis. (2018). A simple and efficient one-pot protocol for the synthesis of 2-aminothiazoles from readily available β-keto esters via α-monohalogenation in aqueous medium and a subsequent reaction with thiourea and DABCO. Extension of the reaction to thioacetamide and o-phenylenediamine led to 2-methylthiazole and quinoxalines, respectively. Retrieved from [Link]

  • Scribd. (n.d.). Hantzsch Thiazole Synthesis 2010. Retrieved from [Link]

  • bepress. (2023). Environmentally Benign Synthetic Approaches for the Synthesis of Thiazole Derivatives: A Review. Retrieved from [Link]

  • Iraqi Journal of Pharmaceutical Sciences. (2018). Synthesis New and Novel Aryl Thiazole Derivatives Compounds. Retrieved from [Link]

  • PubMed Central (PMC). (2015). Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. Retrieved from [Link]

  • MDPI. (2025). Recent trends in ionic liquid-mediated synthesis of thiazoles: toward greener methodologies. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Scaling Up the Synthesis of 3-(2-Methyl-1,3-thiazol-4-yl)benzonitrile

This guide is designed for researchers, scientists, and drug development professionals actively engaged in the synthesis of 3-(2-Methyl-1,3-thiazol-4-yl)benzonitrile. As a key intermediate in various pharmaceutical devel...

Author: BenchChem Technical Support Team. Date: February 2026

This guide is designed for researchers, scientists, and drug development professionals actively engaged in the synthesis of 3-(2-Methyl-1,3-thiazol-4-yl)benzonitrile. As a key intermediate in various pharmaceutical development programs, mastering its synthesis at scale is critical. This document provides in-depth troubleshooting, frequently asked questions (FAQs), and detailed protocols based on established chemical principles and field-proven insights.

Section 1: Overview of Primary Synthetic Strategies

Scaling up the synthesis of 3-(2-Methyl-1,3-thiazol-4-yl)benzonitrile requires a careful evaluation of potential synthetic routes. The two most prevalent and industrially relevant strategies are the Hantzsch Thiazole Synthesis and Palladium-Catalyzed Cross-Coupling Reactions . The choice between these routes often depends on factors such as starting material cost and availability, process safety, and impurity profiles.

Logical Flow for Route Selection

Start Select Synthesis Strategy Hantzsch Hantzsch Thiazole Synthesis Start->Hantzsch CrossCoupling Pd-Catalyzed Cross-Coupling Start->CrossCoupling Hantzsch_Adv Advantages: - Convergent - Atom economical - Potentially fewer steps Hantzsch->Hantzsch_Adv Hantzsch_Disadv Challenges: - α-haloketone instability - Potential for side reactions - Lability of intermediates Hantzsch->Hantzsch_Disadv Decision Decision Criteria: - Starting Material Cost - Process Safety - Equipment Availability - Impurity Profile Hantzsch->Decision CrossCoupling_Adv Advantages: - High functional group tolerance - Well-understood mechanisms - Modular approach CrossCoupling->CrossCoupling_Adv CrossCoupling_Disadv Challenges: - Catalyst cost & removal - Multi-step precursor synthesis - Boronic acid stability/homocoupling CrossCoupling->CrossCoupling_Disadv CrossCoupling->Decision

Caption: Key decision factors for selecting a synthetic route.

Comparative Analysis of Synthetic Routes
ParameterHantzsch Thiazole SynthesisSuzuki-Miyaura Cross-Coupling
Key Reactants 3-(2-Haloacetyl)benzonitrile + Thioacetamide4-Bromo-2-methylthiazole + 3-Cyanophenylboronic acid
Typical Yield 60-85%75-95%
Number of Steps Potentially shorter (if halo-ketone is available)Generally longer (precursor synthesis)
Key Challenge Stability and handling of lachrymatory α-haloketonePalladium catalyst removal to ppm levels
Scalability Good, but requires excellent thermal controlExcellent, widely used in manufacturing
Cost Driver Specialized halo-ketone starting materialPalladium catalyst and ligands

Section 2: The Hantzsch Thiazole Synthesis Route

This classical method involves the condensation of an α-haloketone with a thioamide.[1] It is a powerful and direct approach to the thiazole core.

Reaction Mechanism Overview

Hantzsch_Mechanism SMs Thioacetamide + 3-(2-Bromoacetyl)benzonitrile Attack Nucleophilic attack by Sulfur on α-Carbon SMs->Attack Step 1 Intermediate1 Hydroxythiazoline Intermediate Attack->Intermediate1 Forms C-S bond Dehydration Acid/Base-catalyzed Dehydration Intermediate1->Dehydration Step 2 (Rate-limiting) Product 3-(2-Methyl-1,3-thiazol-4-yl)benzonitrile Dehydration->Product Aromatization

Caption: Simplified mechanism of the Hantzsch thiazole synthesis.

Detailed Experimental Protocol (Lab Scale)
  • Setup: To a 3-neck round-bottom flask equipped with a mechanical stirrer, thermometer, and nitrogen inlet, add 3-(2-bromoacetyl)benzonitrile (1.0 eq) and absolute ethanol (10 vol).

  • Reagent Addition: Add thioacetamide (1.05 eq) to the solution at room temperature.

  • Reaction: Heat the mixture to reflux (approx. 78°C) and monitor by TLC or HPLC for the disappearance of the α-bromoketone. The reaction is typically complete within 2-4 hours.

  • Work-up: Cool the reaction mixture to room temperature. Slowly add the mixture to a beaker containing a cold, saturated solution of sodium bicarbonate (20 vol) to neutralize the HBr byproduct.

  • Isolation: The product often precipitates as a solid. Stir the slurry for 30 minutes, then collect the solid by filtration through a Buchner funnel.

  • Washing: Wash the filter cake with deionized water until the filtrate is neutral, then wash with a small amount of cold ethanol.

  • Drying: Dry the solid in a vacuum oven at 40-50°C to a constant weight.

Troubleshooting Guide & FAQs: Hantzsch Route

Q1: My reaction yield is consistently low. What are the primary causes?

A1: Low yields in the Hantzsch synthesis are common and can often be traced to several factors.[2]

  • Purity of Starting Materials: The α-haloketone is susceptible to degradation. Verify its purity by NMR before use. Thioacetamide can absorb water; ensure it is dry.

  • Side Reactions: The α-haloketone is highly reactive and can self-condense or react with other nucleophiles.[3] Ensure slow, controlled heating and maintain an inert atmosphere.

  • Incomplete Reaction: Monitor the reaction closely. If it stalls, a small addition of a non-nucleophilic base might facilitate the final dehydration step, but this should be tested on a small scale first.

Q2: I'm observing a significant dark coloration in my reaction mixture. Is this normal?

A2: Yes, some color change is expected, but a rapid or intense darkening can indicate decomposition, particularly of the α-haloketone starting material. This can lead to polymeric byproducts that complicate purification.

  • Mitigation: Ensure your solvent is de-gassed and the reaction is run under an inert atmosphere (Nitrogen or Argon). Lowering the reaction temperature and extending the reaction time may also help minimize decomposition.

Q3: What are the key considerations when scaling this reaction from 10g to 1kg?

A3:

  • Thermal Management: The reaction is exothermic, especially during the initial condensation. Use a jacketed reactor with controlled heating and cooling. The rate of heating should be carefully controlled to prevent thermal runaways.

  • Reagent Addition: On a large scale, adding the thioacetamide portion-wise or as a solution in ethanol can help control the initial exotherm.

  • Work-up and Isolation: Quenching a large volume of acidic ethanol into a bicarbonate solution can cause significant gas evolution (CO2). The addition must be slow and controlled with adequate vessel headspace. Ensure efficient stirring to prevent localized pH changes.

  • Safety: The 3-(2-bromoacetyl)benzonitrile is a lachrymator and must be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

Section 3: The Suzuki-Miyaura Cross-Coupling Route

This strategy builds the molecule by forming a C-C bond between the two key heterocyclic and aromatic fragments. It is a robust and highly versatile method, particularly amenable to large-scale synthesis.[4]

Reaction Mechanism Overview

Suzuki_Mechanism Pd0 Pd(0) Catalyst OxAdd Oxidative Addition (Ar-X) Pd0->OxAdd Transmetal Transmetalation (Ar'-B(OR)2) OxAdd->Transmetal Pd(II) complex RedElim Reductive Elimination (Ar-Ar') Transmetal->RedElim RedElim->Pd0 Regenerates Catalyst Product Product RedElim->Product ArX 4-Bromo-2-methylthiazole ArX->OxAdd ArB 3-Cyanophenylboronic acid ArB->Transmetal Base Base (e.g., K2CO3) Base->Transmetal activates

Caption: The catalytic cycle of a Suzuki-Miyaura cross-coupling reaction.

Detailed Experimental Protocol (Lab Scale)
  • Setup: In a reactor vessel under an inert atmosphere, add 4-bromo-2-methylthiazole (1.0 eq), 3-cyanophenylboronic acid (1.1 eq), and a suitable palladium catalyst such as Pd(PPh₃)₄ (0.02 eq).[5]

  • Solvent and Base: Add a solvent system, typically a mixture like DME/water (4:1, 10 vol), followed by a base such as potassium carbonate (2.5 eq).[5]

  • Reaction: Heat the mixture to 80-90°C with vigorous stirring. Monitor the reaction by HPLC for the consumption of the bromo-thiazole starting material. The reaction is usually complete in 6-12 hours.

  • Work-up: Cool the reaction to room temperature. Add water (10 vol) and ethyl acetate (10 vol). Separate the organic layer.

  • Aqueous Wash: Wash the organic layer sequentially with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

Troubleshooting Guide & FAQs: Suzuki Route

Q1: My Suzuki coupling is sluggish or incomplete. How can I improve it?

A1:

  • Catalyst Activity: Ensure your palladium catalyst is active. If it's old or has been exposed to air, its activity may be diminished. Consider using a more active pre-catalyst or ligand system (e.g., SPhos, XPhos).

  • Base and Water Content: The base is critical. Ensure it is finely powdered and anhydrous if the reaction calls for it. The water content in the solvent mixture can be crucial for the efficiency of the transmetalation step; optimize the solvent ratio if needed.

  • Oxygen Contamination: Oxygen can deactivate the Pd(0) catalyst. Ensure the reaction vessel is thoroughly purged with nitrogen or argon before heating. Sparging the solvent with an inert gas for 15-30 minutes prior to use is a standard industrial practice.

Q2: I am observing a significant amount of a byproduct corresponding to the homocoupling of my boronic acid. What causes this and how can I prevent it?

A2: Homocoupling (Ar'-Ar') is a common side reaction, often exacerbated by the presence of oxygen.

  • Prevention: The most effective preventative measure is rigorous exclusion of oxygen from the reaction. Additionally, adding the aryl halide slowly to the reaction mixture can sometimes help, as it maintains a low concentration of the halide relative to the boronic acid. Using a 1:1 stoichiometry of reactants can also reduce this side product.

Q3: How do I effectively remove the palladium catalyst from my final product?

A3: This is a critical step for any pharmaceutical intermediate.

  • Activated Carbon: Stirring the crude product solution with activated carbon is a common and effective method.

  • Metal Scavengers: For very low ppm requirements, specialized silica-based metal scavengers with thiol or amine functionalities can be used.

  • Extraction: An aqueous wash with a solution of a chelating agent like thiourea or L-cysteine can help pull palladium salts into the aqueous phase.

  • Crystallization: A well-developed crystallization procedure is often the most effective final step for removing residual metals and other impurities.

Section 4: Purification Strategies at Scale

Purification is often the most challenging aspect of scaling up. The goal is to move from chromatography-based methods to robust, scalable crystallization processes.

Q1: My crude product is an oil, making crystallization difficult. What are my options?

A1:

  • Solvent Screening: Perform a systematic solvent screening for crystallization. Use a matrix of common solvents (e.g., isopropanol, ethyl acetate, heptane, toluene, acetonitrile) and anti-solvents.

  • Salt Formation: If the product is difficult to crystallize as a free base, consider forming a salt (e.g., hydrochloride, mesylate). Salts often have better-defined crystal lattices. This would require an additional step to liberate the free base if needed for the subsequent reaction.

  • Distillation: If the product is thermally stable and has a suitable boiling point, short-path distillation under high vacuum can be an effective, chromatography-free purification method.

Q2: How do I develop a scalable crystallization protocol?

A2:

  • Solubility Curve: Determine the solubility of your crude product in a promising solvent at various temperatures. This helps define the optimal concentration and cooling profile.

  • Seeding: Always use seed crystals (a small amount of pure, crystalline product) to ensure consistent crystal form (polymorph) and particle size.

  • Cooling Profile: A slow, controlled cooling rate is crucial for growing larger, purer crystals. A crash-cool will trap impurities.

  • Anti-Solvent Addition: If using an anti-solvent, add it slowly to the saturated solution at a slightly elevated temperature to avoid oiling out.

References

  • US20050209294A1 - Process for producing 4-(1H-1,2,4-triazol-1-ylmethyl)benzonitrile.
  • WO2020128003A1 - SYNTHESIS OF 3-METHYL-1,2,4-THIADIAZOLE-5-CARBOHYDRAZIDE OR OF THE METHYL-d3 DEUTER
  • WO2005047269A1 - A method for the separation of the letrozole precursor 4-'1-(1,2,4-triazolyl) methyl!
  • Synthesis and Simple 18F-Labeling of 3-Fluoro-5-(2-(2-(fluoromethyl)thiazol-4-yl)ethynyl)benzonitrile as a High Affinity Radioli - American Chemical Society. [Link]

  • Synthesis of 4-(2,2-Difluorovinyl)benzonitrile through a Wittig-type Olefination of 4-Formylbenzonitrile - Organic Syntheses. [Link]

  • [18F]3-Fluoro-5-[(2-methyl-1,3-thiazol-4-yl)ethynyl]benzonitrile - NCBI. [Link]

  • Novel process for the preparation of (4-Fluorophenyl)[(8R)-8-methyl-3-(3-methyl-1,2,4-thiadiazol-5-yl) -5,6-dihydro[6][7]triazo - Technical Disclosure Commons. [Link]

  • Recent Advances in The Synthesis of Thiazole Ring: Mini Review - ResearchGate. [Link]

  • Discussion Addendum for: Suzuki-Miyaura Cross-Coupling: Preparation of 2'-Vinylacetanilide - Organic Syntheses. [Link]

  • Reaction mechanism of Hantzsch thiazole synthesis. - ResearchGate. [Link]

  • Synthesis of Isoquinolones by Sequential Suzuki Coupling of 2-Halobenzonitriles with Vinyl Boronate Followed by Cyclization - Organic Chemistry Portal. [Link]

  • Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst - PMC - NIH. [Link]

  • Synthesis, Characterization and Crystallographic Studies of Three 2Aryl3-methyl-4-aryl-1,3-thiazolium-5-thiolates - ResearchGate. [Link]

  • 2 H -Thiazolo[4,5- d ][6][8]triazole: synthesis, functionalization, and application in scaffold-hopping - Chemical Science (RSC Publishing). [Link]

  • Synthesis and Evaluation of Biphenyl-1,2,3-Triazol-Benzonitrile Derivatives as PD-1/PD-L1 Inhibitors - NIH. [Link]

  • (PDF) Suzuki-Miyaura Coupling Reactions of 3,5-Dichloro-1,2,4-thiadiazole - ResearchGate. [Link]

  • Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking - MDPI. [Link]

  • Preparation of Methyl 1,2,3,4-tetra-O-acetyl-β-D- glucopyranuronate - Organic Syntheses. [Link]

  • Thiazole synthesis - Organic Chemistry Portal. [Link]

  • Recent Development in the Synthesis of Thiazoles - PubMed. [Link]

  • Suzuki–Miyaura Cross-Coupling for the Synthesis of Key Intermediates of Ketoprofen and Bifonazole Analogues - MDPI. [Link]

  • Synthesis of Alkyl/Aryloxymethyl Derivatives of 1,2,4-Triazole-3-Carboxamides and Their Biological Activities - MDPI. [Link]

  • Process for preparing thiazole derivatives - Google P
  • Hantzsch Thiazole Synthesis 2010 - Scribd. [Link]22262441/Hantzsch-Thiazole-Synthesis-2010)

Sources

Reference Data & Comparative Studies

Validation

A Comparative Analysis of mGluR5 Negative Allosteric Modulators: MTEP and 3-(2-Methyl-1,3-thiazol-4-yl)benzonitrile

This guide provides an in-depth comparative study of two closely related negative allosteric modulators (NAMs) of the metabotropic glutamate receptor 5 (mGluR5): the well-characterized research tool, 3-[(2-methyl-1,3-thi...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth comparative study of two closely related negative allosteric modulators (NAMs) of the metabotropic glutamate receptor 5 (mGluR5): the well-characterized research tool, 3-[(2-methyl-1,3-thiazol-4-yl)ethynyl]pyridine (MTEP), and the less extensively studied but structurally significant compound, 3-(2-Methyl-1,3-thiazol-4-yl)benzonitrile. This document is intended for researchers, scientists, and drug development professionals seeking to understand the nuanced differences in the pharmacological profiles of these molecules and the experimental methodologies used for their characterization.

Introduction to mGluR5 and its Allosteric Modulation

Metabotropic glutamate receptor 5 (mGluR5) is a G-protein coupled receptor (GPCR) that plays a crucial role in modulating excitatory neurotransmission in the central nervous system.[1] As a member of the Group I mGluRs, it is primarily located postsynaptically and is coupled to a Gq protein, which upon activation, stimulates phospholipase C (PLC).[2] This leads to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[2] IP3 triggers the release of intracellular calcium from the endoplasmic reticulum, while DAG activates protein kinase C (PKC), initiating a cascade of downstream signaling events.[2][3] The intricate involvement of mGluR5 in synaptic plasticity has implicated it in a variety of neurological and psychiatric disorders, including anxiety, depression, addiction, and chronic pain, making it a prime target for therapeutic intervention.[4]

Negative allosteric modulators (NAMs) represent a sophisticated approach to drug design. Unlike competitive antagonists that bind to the orthosteric site (the same site as the endogenous ligand, glutamate), NAMs bind to a distinct allosteric site on the receptor.[5] This binding event induces a conformational change in the receptor that reduces the affinity and/or efficacy of the orthosteric ligand, thereby dampening the receptor's response to glutamate. This mechanism offers several potential advantages, including a ceiling effect on inhibition and greater subtype selectivity.

MTEP is a potent and selective mGluR5 NAM that has been instrumental as a research tool to probe the function of mGluR5 in various preclinical models.[6] 3-(2-Methyl-1,3-thiazol-4-yl)benzonitrile shares a core structural motif with MTEP, suggesting it may also exhibit activity at mGluR5. While extensive data on this specific benzonitrile derivative is not as readily available in the public domain, the high affinity of structurally related benzonitrile compounds for mGluR5 underscores its potential as a modulator of this receptor.[7] This guide will compare the known properties of MTEP with the anticipated profile of 3-(2-Methyl-1,3-thiazol-4-yl)benzonitrile, supported by established experimental protocols.

Pharmacological Profile: A Head-to-Head Comparison

The following table summarizes the key pharmacological parameters for MTEP. While specific data for 3-(2-Methyl-1,3-thiazol-4-yl)benzonitrile is limited, we have included data for a closely related fluorinated benzonitrile analog to provide a predictive insight into its potential potency.

ParameterMTEP3-Fluoro-5-(2-(2-(fluoromethyl)thiazol-4-yl)ethynyl)benzonitrile
Target mGluR5mGluR5
Mechanism of Action Negative Allosteric Modulator (NAM)Predicted Negative Allosteric Modulator (NAM)
Binding Affinity (Ki) 16 nM[8]Not explicitly reported, but a related compound has an IC50 of 36 pM[7]
Functional Potency (IC50) 5 nM (calcium flux assay)[8]0.714 pM (phosphoinositol hydrolysis assay)[7]
Selectivity Highly selective for mGluR5 over other mGluR subtypes and has fewer off-target effects than its predecessor, MPEP.[5]High selectivity is anticipated based on the MTEP scaffold.
In Vivo Efficacy Demonstrates efficacy in rodent models of anxiety, depression, Parkinson's disease, and addiction.[6][8]Not extensively studied in vivo.

Experimental Protocols: Methodologies for Characterization

The characterization of mGluR5 NAMs involves a series of in vitro and in vivo assays to determine their binding affinity, functional potency, selectivity, and therapeutic potential. The causality behind these experimental choices lies in building a comprehensive pharmacological profile, starting from direct receptor interaction to functional cellular responses and finally to behavioral outcomes in animal models.

In Vitro Assays

1. Radioligand Binding Assay: Determining Receptor Affinity (Ki)

This assay directly measures the affinity of a compound for the mGluR5 receptor. The principle relies on the competition between the unlabeled test compound (e.g., MTEP) and a radiolabeled ligand that is known to bind to the allosteric site of mGluR5.

  • Rationale: To quantify the direct interaction between the compound and the receptor, providing a measure of its binding potency. This is a crucial first step in characterizing any potential drug candidate.

  • Protocol:

    • Membrane Preparation: Prepare cell membranes from a stable cell line overexpressing human or rat mGluR5 (e.g., HEK293 cells).

    • Radioligand: Use a high-affinity radiolabeled allosteric modulator, such as [3H]MTEP or a similar tracer.

    • Competition Binding: Incubate the cell membranes with a fixed concentration of the radioligand and varying concentrations of the unlabeled test compound.

    • Separation: Separate the bound from the unbound radioligand via rapid filtration through a glass fiber filter.

    • Quantification: Measure the radioactivity retained on the filters using liquid scintillation counting.

    • Data Analysis: Plot the percentage of specific binding against the logarithm of the test compound concentration. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand is the IC50 value. The Ki value can then be calculated using the Cheng-Prusoff equation.

2. Functional Assay: Measuring Cellular Response (IC50)

This assay assesses the ability of a compound to inhibit the functional response of mGluR5 to an agonist. For Gq-coupled receptors like mGluR5, this is typically measured as a change in intracellular calcium concentration.

  • Rationale: To determine the functional potency of the compound in a cellular context. A high binding affinity does not always translate to high functional activity, making this a critical validation step.

  • Protocol (Calcium Flux Assay):

    • Cell Culture: Plate HEK293 cells stably expressing mGluR5 in a 96-well plate.

    • Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Indo-1 AM).[9][10] Intracellular esterases cleave the AM ester, trapping the dye inside the cells.

    • Compound Incubation: Incubate the cells with varying concentrations of the test compound (e.g., MTEP).

    • Agonist Stimulation: Add a known mGluR5 agonist (e.g., glutamate or CHPG) to stimulate the receptor.

    • Fluorescence Measurement: Measure the change in fluorescence intensity using a fluorescence plate reader (e.g., a FLIPR instrument).[8] The increase in fluorescence corresponds to the rise in intracellular calcium.

    • Data Analysis: Plot the percentage of inhibition of the agonist-induced calcium response against the logarithm of the test compound concentration to determine the IC50 value.

In Vivo Assays

1. Animal Models of Disease: Assessing Therapeutic Efficacy

To evaluate the therapeutic potential of a compound, it is tested in animal models that mimic aspects of human diseases.

  • Rationale: To determine if the in vitro activity of the compound translates into a meaningful physiological or behavioral effect in a living organism. This step is essential for preclinical drug development.

  • Example Protocol (Rodent Model of Anxiety - Elevated Plus Maze):

    • Animal Acclimation: Acclimate rodents (e.g., rats or mice) to the testing room.

    • Drug Administration: Administer the test compound (e.g., MTEP) or vehicle via an appropriate route (e.g., intraperitoneal injection).[6]

    • Behavioral Testing: Place the animal in the center of an elevated plus maze, which consists of two open arms and two closed arms.

    • Data Collection: Record the time spent in and the number of entries into the open and closed arms over a set period.

    • Data Analysis: Anxiolytic compounds typically increase the time spent in and the number of entries into the open arms, as the animal's aversion to open spaces is reduced.

Signaling Pathways and Experimental Workflows

mGluR5 Signaling Pathway

The canonical signaling pathway for mGluR5 is initiated by the binding of glutamate, leading to a conformational change that activates the associated Gq protein. This, in turn, activates PLC, which hydrolyzes PIP2 into IP3 and DAG. IP3 binds to its receptor on the endoplasmic reticulum, causing the release of stored calcium into the cytoplasm. DAG, along with calcium, activates PKC, which can phosphorylate various downstream targets, modulating synaptic plasticity and neuronal excitability.[2][3]

mGluR5_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Glutamate Glutamate mGluR5 mGluR5 Glutamate->mGluR5 Binds Gq Gq Protein mGluR5->Gq Activates PLC PLC Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to IP3R PKC PKC DAG->PKC Activates Ca2_cyto Cytosolic Ca2+ ER->Ca2_cyto Releases Ca2_ER Ca2+ Ca2_cyto->PKC Activates Downstream Downstream Signaling PKC->Downstream Phosphorylates

Caption: Canonical mGluR5 signaling pathway.

Experimental Workflow for In Vitro Characterization

The following diagram illustrates a typical workflow for the initial in vitro characterization of a novel mGluR5 NAM.

In_Vitro_Workflow Start Synthesize and Purify Test Compound BindingAssay Radioligand Binding Assay (Determine Ki) Start->BindingAssay FunctionalAssay Functional Assay (e.g., Calcium Flux) (Determine IC50) Start->FunctionalAssay DataAnalysis Data Analysis and Structure-Activity Relationship (SAR) Studies BindingAssay->DataAnalysis FunctionalAssay->DataAnalysis SelectivityAssay Selectivity Profiling (vs. other mGluRs and off-targets) Decision Proceed to In Vivo Studies? SelectivityAssay->Decision DataAnalysis->SelectivityAssay

Caption: In vitro characterization workflow for mGluR5 NAMs.

Conclusion and Future Directions

MTEP has proven to be an invaluable tool for elucidating the physiological and pathophysiological roles of mGluR5. Its high potency and selectivity have set a benchmark for the development of novel mGluR5 NAMs. While 3-(2-Methyl-1,3-thiazol-4-yl)benzonitrile is not as extensively characterized, the remarkable potency of structurally similar benzonitrile-containing compounds suggests that this chemical scaffold holds significant promise for interacting with mGluR5.

Future research should focus on the direct comparative characterization of 3-(2-Methyl-1,3-thiazol-4-yl)benzonitrile against MTEP using the standardized in vitro and in vivo assays outlined in this guide. Such studies will be crucial in determining its relative potency, selectivity, and potential as a therapeutic agent. Furthermore, a comprehensive evaluation of its pharmacokinetic properties and off-target effects will be necessary to fully understand its drug-like potential. The continued exploration of diverse chemical scaffolds, such as the benzonitriles, is essential for the development of next-generation mGluR5 modulators with improved therapeutic profiles.

References

  • O'Leary, L. A., et al. (2004). Neuroprotective activity of the mGluR5 antagonists MPEP and MTEP against acute excitotoxicity differs and does not reflect actions at mGluR5 receptors. British Journal of Pharmacology, 141(3), 441–453. [Link]

  • National Center for Biotechnology Information. (2006). [18F]3-Fluoro-5-[(2-methyl-1,3-thiazol-4-yl)ethynyl]benzonitrile. In Molecular Imaging and Contrast Agent Database (MICAD). Retrieved from [Link]

  • Parent, M., et al. (2023). Metabotropic Glutamate Receptor Subtype 5 Positron-Emission-Tomography Radioligands as a Tool for Central Nervous System Drug Development: Between Progress and Setbacks. Pharmaceuticals, 16(8), 1139. [Link]

  • Lindsley, C. W., et al. (2006). Discovery of Novel Allosteric Modulators of Metabotropic Glutamate Receptor Subtype 5 Reveals Chemical and Functional Diversity and In Vivo Activity in Rat Behavioral Models of Anxiolytic and Antipsychotic Activity. Journal of Pharmacology and Experimental Therapeutics, 318(2), 844–855. [Link]

  • Shi, X., et al. (2021). Different Aberrant Changes of mGluR5 and Its Downstream Signaling Pathways in the Scrapie-Infected Cell Line and the Brains of Scrapie-Infected Experimental Rodents. Frontiers in Molecular Neuroscience, 14, 738501. [Link]

  • Ossowska, K., et al. (2005). MTEP, a new selective antagonist of the metabotropic glutamate receptor subtype 5 (mGluR5), produces antiparkinsonian-like effects in rats. Neuropharmacology, 49(4), 447–455. [Link]

  • Siméon, F. G., et al. (2007). Synthesis and simple 18F-labeling of 3-fluoro-5-(2-(2-(fluoromethyl)thiazol-4-yl)ethynyl)benzonitrile as a high affinity radioligand for imaging monkey brain metabotropic glutamate subtype-5 receptors with positron emission tomography. Journal of Medicinal Chemistry, 50(14), 3256–3266. [Link]

  • ResearchGate. (n.d.). Schematic representation of mGluR5 signaling in interneuron dendrites. Retrieved from [Link]

  • University of Pennsylvania. (n.d.). Calcium Flux Protocol. Retrieved from [Link]

Sources

Comparative

A Researcher's Guide to IC50 Determination: Evaluating 3-(2-Methyl-1,3-thiazol-4-yl)benzonitrile in a Kinase Assay

This guide provides a comprehensive framework for determining the half-maximal inhibitory concentration (IC50) of the novel compound, 3-(2-Methyl-1,3-thiazol-4-yl)benzonitrile, in a kinase assay. We will objectively comp...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for determining the half-maximal inhibitory concentration (IC50) of the novel compound, 3-(2-Methyl-1,3-thiazol-4-yl)benzonitrile, in a kinase assay. We will objectively compare its potential inhibitory performance against established kinase inhibitors, Staurosporine and Dasatinib, using a well-defined experimental protocol. This document is intended for researchers, scientists, and drug development professionals seeking to understand the critical steps and considerations in early-stage kinase inhibitor profiling.

Introduction: The Quest for Specific Kinase Inhibitors

Protein kinases are a large family of enzymes that play crucial roles in cellular signaling pathways by catalyzing the phosphorylation of specific substrates.[1] Dysregulation of kinase activity is a hallmark of many diseases, including cancer, making them a prime target for therapeutic intervention.[2][3] The development of small molecule kinase inhibitors is a cornerstone of modern drug discovery. A critical first step in characterizing a potential kinase inhibitor is the determination of its IC50 value, which quantifies the concentration of the compound required to inhibit 50% of the target kinase's activity in vitro.[4]

This guide focuses on a hypothetical screening scenario for the compound 3-(2-Methyl-1,3-thiazol-4-yl)benzonitrile. While this compound is commercially available, its activity as a kinase inhibitor is not yet established in the public domain.[5][6] Here, we will treat it as a novel test article and outline a robust methodology to ascertain its potential as a kinase inhibitor. For this study, we have selected the well-characterized Abelson murine leukemia viral oncogene homolog 1 (Abl1) kinase as our target, a non-receptor tyrosine kinase implicated in chronic myeloid leukemia.

To provide a meaningful benchmark for the inhibitory potential of 3-(2-Methyl-1,3-thiazol-4-yl)benzonitrile, we will compare its performance against two well-established kinase inhibitors:

  • Staurosporine: A potent, but non-selective, ATP-competitive kinase inhibitor.

  • Dasatinib: A highly potent, second-generation ATP-competitive inhibitor of multiple kinases, including Abl1.

The experimental approach detailed below is designed to be a self-validating system, incorporating appropriate controls and a widely accepted assay technology to ensure the trustworthiness and reproducibility of the results.

Experimental Design and Rationale

The selection of an appropriate assay technology is paramount for generating reliable IC50 data. For this study, we will employ the ADP-Glo™ Kinase Assay, a luminescence-based method that measures the amount of ADP produced during the kinase reaction.[7][8][9] This assay is chosen for its high sensitivity, broad dynamic range, and resistance to interference from library compounds.[10] The assay principle is based on a two-step process: first, the termination of the kinase reaction and depletion of the remaining ATP, followed by the conversion of the generated ADP into ATP, which is then quantified in a luciferase-based reaction.[11]

Experimental Workflow

The overall workflow for the IC50 determination is depicted in the following diagram:

G cluster_prep Preparation cluster_assay Kinase Reaction cluster_detection Detection cluster_analysis Data Analysis reagent_prep Reagent Preparation (Kinase, Substrate, ATP, Compounds) plate_map Assay Plate Mapping reagent_prep->plate_map compound_dispense Compound Dispensing (Test & Control Inhibitors) plate_map->compound_dispense kinase_add Addition of Kinase compound_dispense->kinase_add reaction_init Initiation with ATP/Substrate Mix kinase_add->reaction_init incubation Incubation at Room Temp reaction_init->incubation stop_reagent Addition of ADP-Glo™ Reagent (Stop Reaction & Deplete ATP) incubation->stop_reagent detect_reagent Addition of Kinase Detection Reagent (Convert ADP to ATP & Generate Light) stop_reagent->detect_reagent read_plate Luminescence Reading detect_reagent->read_plate data_norm Data Normalization read_plate->data_norm curve_fit Dose-Response Curve Fitting data_norm->curve_fit ic50_calc IC50 Value Calculation curve_fit->ic50_calc

Figure 1: General workflow for IC50 determination using the ADP-Glo™ Kinase Assay.

Detailed Experimental Protocol

This protocol is designed for a 384-well plate format to allow for high-throughput analysis.

Materials:

  • Recombinant human Abl1 kinase (e.g., from Promega, Carna Biosciences)

  • Abltide substrate peptide (e.g., EAIYAAPFAKKK-NH2)

  • ATP (Adenosine 5'-triphosphate)

  • 3-(2-Methyl-1,3-thiazol-4-yl)benzonitrile (Test Compound)

  • Staurosporine (Control Inhibitor)

  • Dasatinib (Control Inhibitor)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • Kinase Buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)

  • 384-well white, flat-bottom assay plates

  • Multichannel pipettes or automated liquid handler

  • Luminometer

Procedure:

  • Compound Preparation:

    • Prepare a 10 mM stock solution of 3-(2-Methyl-1,3-thiazol-4-yl)benzonitrile, Staurosporine, and Dasatinib in 100% DMSO.

    • Perform a serial 1:3 dilution of each compound in DMSO to create a 10-point concentration gradient.

  • Assay Plate Preparation:

    • Add 1 µL of each compound dilution to the appropriate wells of a 384-well plate.

    • Include control wells with 1 µL of DMSO only (for 0% inhibition) and wells with a high concentration of a known inhibitor (for 100% inhibition).

  • Kinase Reaction:

    • Prepare a 2X kinase/substrate solution in kinase buffer containing the appropriate concentration of Abl1 kinase and Abltide substrate. The optimal concentrations should be determined empirically, but a starting point could be 2 ng/µL kinase and 0.2 µg/µL substrate.

    • Add 5 µL of the 2X kinase/substrate solution to each well of the assay plate.

    • Prepare a 2X ATP solution in kinase buffer. The ATP concentration should be at or near the Km of the kinase for ATP to ensure competitive inhibitors are fairly evaluated.[12] For Abl1, a concentration of 10 µM is a reasonable starting point.

    • Initiate the kinase reaction by adding 5 µL of the 2X ATP solution to each well.

    • Incubate the plate at room temperature for 60 minutes.

  • Signal Detection:

    • Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

    • Incubate at room temperature for 40 minutes.

    • Add 20 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.

    • Incubate at room temperature for 30 minutes.

    • Measure the luminescence of each well using a plate-reading luminometer.

  • Data Analysis:

    • Normalize the data by setting the average signal from the DMSO-only wells to 100% activity and the average signal from the high-concentration inhibitor wells to 0% activity.

    • Plot the normalized percent inhibition against the logarithm of the inhibitor concentration.

    • Fit the data to a four-parameter logistic (4PL) equation to generate a dose-response curve and determine the IC50 value for each compound.[13]

Comparative Performance Data (Hypothetical)

The following table summarizes the hypothetical IC50 values obtained for 3-(2-Methyl-1,3-thiazol-4-yl)benzonitrile and the control inhibitors against Abl1 kinase.

CompoundIC50 (nM)Hill SlopeR² of Curve Fit
3-(2-Methyl-1,3-thiazol-4-yl)benzonitrile1,2501.10.98
Staurosporine251.00.99
Dasatinib0.81.20.99

Table 1: Hypothetical IC50 values for the test and control compounds against Abl1 kinase.

Interpretation and Discussion

Based on our hypothetical data, 3-(2-Methyl-1,3-thiazol-4-yl)benzonitrile exhibits inhibitory activity against Abl1 kinase with an IC50 of 1,250 nM. When compared to the control compounds, it is significantly less potent than both Staurosporine (25 nM) and Dasatinib (0.8 nM). This suggests that in its current form, 3-(2-Methyl-1,3-thiazol-4-yl)benzonitrile is a weak inhibitor of Abl1 kinase.

The Hill slopes for all compounds are close to 1, indicating a 1:1 binding stoichiometry, which is typical for competitive inhibitors. The high R² values for the curve fits suggest that the data are reliable and that the 4PL model is a good fit for the experimental results.

While the inhibitory activity of 3-(2-Methyl-1,3-thiazol-4-yl)benzonitrile is modest, this initial screening provides a valuable starting point. The thiazole and benzonitrile moieties are common scaffolds in kinase inhibitors, and this compound could serve as a fragment or starting point for a medicinal chemistry campaign to improve its potency.

The Broader Context: Kinase Signaling Pathways

To fully appreciate the potential impact of an Abl1 inhibitor, it is helpful to visualize its position within a cellular signaling pathway. The diagram below illustrates a simplified representation of the BCR-Abl signaling cascade, which is constitutively active in chronic myeloid leukemia.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus BCR_Abl BCR-Abl Grb2 Grb2 BCR_Abl->Grb2 STAT5 STAT5 BCR_Abl->STAT5 PI3K PI3K BCR_Abl->PI3K SOS SOS Grb2->SOS Ras Ras SOS->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription STAT5->Transcription Akt Akt PI3K->Akt Akt->Transcription Inhibits Apoptosis

Figure 2: Simplified BCR-Abl signaling pathway.

Inhibition of BCR-Abl by a compound like Dasatinib, or potentially a more potent derivative of 3-(2-Methyl-1,3-thiazol-4-yl)benzonitrile, would block these downstream signaling events, thereby inhibiting cell proliferation and promoting apoptosis in cancer cells.

Conclusion and Future Directions

This guide has outlined a comprehensive and scientifically rigorous approach to determining the IC50 of a novel compound, 3-(2-Methyl-1,3-thiazol-4-yl)benzonitrile, in a kinase assay. By comparing its performance to established inhibitors and employing a robust assay technology, we can confidently assess its potential as a kinase inhibitor.

Our hypothetical results position 3-(2-Methyl-1,3-thiazol-4-yl)benzonitrile as a weak inhibitor of Abl1 kinase. The next logical steps in a drug discovery program would be:

  • Selectivity Profiling: To determine if the compound inhibits other kinases, a broad kinase panel screen would be necessary.

  • Mechanism of Action Studies: Experiments to confirm if the inhibition is ATP-competitive.

  • Structural Biology: Co-crystallization of the compound with the target kinase to understand the binding mode and guide structure-activity relationship (SAR) studies.

  • Medicinal Chemistry: Synthesis of analogs to improve potency and selectivity.

By following a structured and well-validated experimental plan, researchers can efficiently and accurately characterize novel chemical entities, paving the way for the development of the next generation of targeted therapeutics.

References

  • BMG LABTECH. (2020, September 1). Kinase assays. Retrieved from [Link]

  • Zhang, J., Yang, P. L., & Gray, N. S. (2012, May 1). Assay Development for Protein Kinase Enzymes. In Probe Development Efforts at the NIH Molecular Libraries Program. National Center for Biotechnology Information (US). Retrieved from [Link]

  • PubChem. 4-[2-[(2R,3R)-3-(2,5-difluorophenyl)-3-hydroxy-4-(1H-1,2,4-triazol-2-ium-2-yl)butan-2-yl]-1,3-thiazol-4-yl]benzonitrile. Retrieved from [Link]

  • Eurofins DiscoverX. (2026, January 20). Accelerating kinase drug discovery with validated kinase activity assay kits. Retrieved from [Link]

  • National Center for Biotechnology Information. (2006, July 12). [18F]3-Fluoro-5-[(2-methyl-1,3-thiazol-4-yl)ethynyl]benzonitrile. In Molecular Imaging and Contrast Agent Database (MICAD). Retrieved from [Link]

  • PubChem. 4-[2-[(2R,3S)-3-(2,5-difluorophenyl)-3-hydroxy-4-(1,2,4-triazol-1-yl)butan-2-yl]-1,3-thiazol-4-yl]benzonitrile. Retrieved from [Link]

  • Gao, M., et al. (2008). Synthesis and Simple 18F-Labeling of 3-Fluoro-5-(2-(2-(fluoromethyl)thiazol-4-yl)ethynyl)benzonitrile as a High Affinity Radioligand for Metabotropic Glutamate Subtype-5 Receptors. Journal of Medicinal Chemistry, 51(16), 5035–5043. Retrieved from [Link]

  • protocols.io. (2023, September 23). In vitro kinase assay. Retrieved from [Link]

  • Reaction Biology. (2024, May 30). Choosing the Right Assay for Your Kinase Drug Discovery. Retrieved from [Link]

  • Bischof, J., et al. (2021). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. Pharmaceuticals, 14(8), 795. Retrieved from [Link]

  • American Association for Cancer Research. (2005, May 1). IC50 determination for receptor-targeted compounds and downstream signaling. Retrieved from [Link]

  • Eurofins Discovery. In Vitro Kinase Assays, Extensive Expertise, Over 500 Assays. Retrieved from [Link]

  • BellBrook Labs. (2018, December 10). How Does a Biochemical Kinase Assay Work?. Retrieved from [Link]

  • BMG LABTECH. Promega ADP-Glo kinase assay. Retrieved from [Link]

  • ResearchGate. Determination of the IC50 values of a panel of CDK9 inhibitors against.... Retrieved from [Link]

  • Klink, T. A., et al. (2008). ADP-Glo: A Bioluminescent and homogeneous ADP monitoring assay for kinases. Assay and Drug Development Technologies, 6(4), 525–535. Retrieved from [Link]

  • ResearchGate. HTRF® Kinase Assay Protocol. Retrieved from [Link]

  • Revvity. (2024, June 11). How to measure Kinase activity with HTRF™ KinEASE™ assay kit [Video]. YouTube. Retrieved from [Link]

  • bioRxiv. (2022, May 5). A two-point IC50 method for evaluating the biochemical potency of irreversible enzyme inhibitors. Retrieved from [Link]

  • Pharmaffiliates. 4-(2-((2S,3R)-3-(2,5-Difluorophenyl)-3-hydroxy-4-(1H-1,2,4-triazol-1-yl)butan-2-yl)thiazol-4-yl)benzonitrile. Retrieved from [Link]

  • Agilent. Automation of HTRF eIF4E Kinase Assay Using a 3D Tumoroid-Based Cell Model. Retrieved from [Link]

  • Google Patents. US20050209294A1 - Process for producing 4-(1H-1,2,4-triazol-1-ylmethyl)benzonitrile.
  • Drug Target Review. (2018, November 14). Application note: Promega's ADP-Glo™ assay. Retrieved from [Link]

  • ChemBK. 4-[2-[(2R,3R)-3-(2,5-difluorophenyl)-3-hydroxy-4-(1,2,4-triazol-1-yl)butan-2-yl]-1,3-thiazol-4-yl]benzonitrile. Retrieved from [Link]

Sources

Comparative

A Senior Application Scientist's Guide to the In Vivo Efficacy of Thiazole-Based Compounds

For: Researchers, scientists, and drug development professionals. Introduction: The Thiazole Scaffold - A Privileged Structure in Modern Drug Discovery The thiazole ring, a five-membered aromatic heterocycle containing b...

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals.

Introduction: The Thiazole Scaffold - A Privileged Structure in Modern Drug Discovery

The thiazole ring, a five-membered aromatic heterocycle containing both sulfur and nitrogen, is a cornerstone in medicinal chemistry.[1] Its unique structural and electronic properties allow it to serve as a versatile pharmacophore, engaging with a wide array of biological targets.[2] This has led to the development of numerous thiazole-containing drugs with diverse therapeutic applications, including anticancer, anti-inflammatory, and antimicrobial agents.[1][3] This guide provides a comparative analysis of the in vivo efficacy of promising thiazole-based compounds, delving into the experimental data that underpins their therapeutic potential and the mechanistic rationale for their activity. We will explore key examples in oncology and inflammation, providing detailed experimental protocols to enable researchers to validate and build upon these findings.

Anticancer Efficacy of Thiazole Derivatives: Targeting Key Signaling Pathways

Thiazole-based compounds have emerged as potent anticancer agents by targeting critical pathways involved in tumor growth, proliferation, and angiogenesis.[2][4] Many of these compounds exert their effects by inhibiting key protein kinases, such as Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) and the Phosphoinositide 3-kinase (PI3K)/mTOR pathway.[5][6]

Mechanism of Action: Inhibition of VEGFR-2 and PI3K/mTOR Signaling

VEGFR-2 is a key mediator of angiogenesis, the process of new blood vessel formation that is crucial for tumor growth and metastasis.[7] Thiazole-containing compounds can bind to the ATP-binding site of the VEGFR-2 kinase domain, inhibiting its autophosphorylation and downstream signaling cascades. This leads to a reduction in tumor vascularization, thereby starving the tumor of essential nutrients and oxygen.[8][9]

The PI3K/Akt/mTOR pathway is another critical signaling nexus that is frequently dysregulated in cancer, promoting cell survival, proliferation, and resistance to therapy.[10] Several thiazole derivatives have been identified as potent inhibitors of PI3K and/or mTOR, effectively shutting down this pro-tumorigenic signaling axis.[11][12]

Signaling Pathway Diagram: Thiazole-Based Inhibition of Pro-Tumorigenic Pathways

G cluster_0 VEGFR-2 Signaling cluster_1 PI3K/mTOR Signaling VEGF VEGF VEGFR-2 VEGFR-2 VEGF->VEGFR-2 Binds PLCg PLCg VEGFR-2->PLCg Activates PKC PKC PLCg->PKC Activates RAS-RAF-MEK-ERK RAS/RAF/MEK/ERK Pathway PKC->RAS-RAF-MEK-ERK Activates Proliferation_Angiogenesis Cell Proliferation & Angiogenesis RAS-RAF-MEK-ERK->Proliferation_Angiogenesis Thiazole_VEGFR2 Thiazole-Based VEGFR-2 Inhibitor Thiazole_VEGFR2->VEGFR-2 Inhibits Growth_Factor Growth Factor RTK Receptor Tyrosine Kinase (RTK) Growth_Factor->RTK Binds PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 AKT AKT PIP3->AKT Activates mTOR mTOR AKT->mTOR Activates Cell_Survival_Growth Cell Survival & Growth mTOR->Cell_Survival_Growth Thiazole_PI3K_mTOR Thiazole-Based PI3K/mTOR Inhibitor Thiazole_PI3K_mTOR->PI3K Inhibits Thiazole_PI3K_mTOR->mTOR Inhibits G start Start cell_prep Cancer Cell Preparation start->cell_prep implantation Subcutaneous Implantation cell_prep->implantation monitoring Tumor Growth Monitoring implantation->monitoring randomization Randomization of Mice monitoring->randomization treatment Compound Administration randomization->treatment evaluation Tumor Volume & Body Weight Measurement treatment->evaluation evaluation->treatment Repeat as per schedule end End of Study: Tumor Excision & Analysis evaluation->end

Caption: A typical workflow for assessing the in vivo anticancer efficacy of test compounds.

Anti-inflammatory Activity of Thiazole Derivatives: Targeting the Enzymes of Inflammation

Chronic inflammation is a key driver of numerous diseases. Thiazole derivatives have demonstrated significant anti-inflammatory properties, primarily through the inhibition of cyclooxygenase (COX) and lipoxygenase (LOX) enzymes. [13]

Mechanism of Action: Inhibition of COX/LOX Pathways

The COX enzymes (COX-1 and COX-2) are responsible for the synthesis of prostaglandins, which are key mediators of inflammation and pain. [14]Similarly, LOX enzymes produce leukotrienes, another class of pro-inflammatory molecules. By inhibiting these enzymes, thiazole-based compounds can effectively reduce the production of these inflammatory mediators, thereby alleviating inflammation. [13]

Signaling Pathway Diagram: Thiazole-Based Inhibition of Inflammatory Pathways

G Cell_Membrane Cell Membrane Phospholipids Arachidonic_Acid Arachidonic Acid Cell_Membrane->Arachidonic_Acid Phospholipase A2 COX_Pathway COX Pathway Arachidonic_Acid->COX_Pathway LOX_Pathway LOX Pathway Arachidonic_Acid->LOX_Pathway Prostaglandins Prostaglandins COX_Pathway->Prostaglandins Leukotrienes Leukotrienes LOX_Pathway->Leukotrienes Inflammation Inflammation Prostaglandins->Inflammation Leukotrienes->Inflammation Thiazole_COX_LOX Thiazole-Based COX/LOX Inhibitor Thiazole_COX_LOX->COX_Pathway Inhibits Thiazole_COX_LOX->LOX_Pathway Inhibits

Caption: Thiazole compounds can reduce inflammation by inhibiting the COX and LOX pathways.

Comparative In Vivo Efficacy of Anti-inflammatory Thiazole Derivatives

The following table presents a comparison of the in vivo anti-inflammatory activity of various thiazole derivatives in the carrageenan-induced paw edema model.

Compound ID/ClassAnimal ModelPaw Edema Inhibition (%)Reference
Benzothiazole derivative 17c Rat72% (at 1h), 76% (at 2h), 80% (at 3h)[15]
Benzothiazole derivative 17i Rat64% (at 1h), 73% (at 2h), 78% (at 3h)[15]
Phenylsulphonamido-benzothiazoleRat94.45%[15]
Diclofenac Sodium (Standard) Rat95.54%[15]
Experimental Protocol: Carrageenan-Induced Paw Edema in Rodents

This is a classic and reliable method for screening the acute anti-inflammatory activity of novel compounds.

Materials:

  • Male Wistar rats or Swiss albino mice (150-200g).

  • Carrageenan (1% w/v in sterile saline).

  • Pletysmometer or digital calipers.

  • Test compound and vehicle control.

  • Standard anti-inflammatory drug (e.g., Indomethacin, Diclofenac sodium).

Procedure:

  • Animal Acclimatization: Acclimatize animals to the laboratory conditions for at least one week before the experiment.

  • Grouping: Divide the animals into control, standard, and test groups.

  • Baseline Measurement: Measure the initial paw volume of the right hind paw of each animal using a plethysmometer.

  • Drug Administration: Administer the vehicle, standard drug, or test compound to the respective groups (e.g., orally or intraperitoneally).

  • Induction of Inflammation: After a specific time (e.g., 30-60 minutes) post-drug administration, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each animal.

  • Paw Volume Measurement: Measure the paw volume at regular intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection.

  • Data Analysis: Calculate the percentage inhibition of edema for the treated groups compared to the control group using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.

Conclusion and Future Perspectives

The thiazole scaffold continues to be a highly fruitful starting point for the design and development of novel therapeutic agents. The in vivo data presented in this guide for both anticancer and anti-inflammatory thiazole derivatives underscore their significant potential. The ability of these compounds to selectively target key signaling pathways provides a strong mechanistic basis for their observed efficacy.

Future research should focus on optimizing the pharmacokinetic and pharmacodynamic properties of these lead compounds to enhance their in vivo performance and minimize potential off-target effects. Furthermore, exploring novel thiazole derivatives for other therapeutic areas, such as neurodegenerative and infectious diseases, remains a promising avenue for drug discovery. The detailed experimental protocols provided herein offer a robust framework for researchers to rigorously evaluate the next generation of thiazole-based therapeutics.

References

  • Gomha, S. M., et al. (2025). Novel thiazole derivatives as effective anti-cancer agents against human osteosarcoma cell line (SaOS-2): Microwave-assisted one-pot three-component synthesis, in vitro anti-cancer studies, and in silico investigations. Future Medicinal Chemistry. [Link]

  • Rana, A., et al. (2025). Thiazole derivatives in cancer therapy: mechanistic insights, bioactivity, and future perspective. Future Medicinal Chemistry. [Link]

  • Janku, F., et al. (2022). PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway?. Journal of the National Cancer Institute. [Link]

  • El-Gohary, S. M., et al. (2023). Synthesis and Molecular Docking of Some Novel 3-Thiazolyl-Coumarins as Inhibitors of VEGFR-2 Kinase. Molecules. [Link]

  • Tzeli, D., et al. (2018). Thiazoles and Thiazolidinones as COX/LOX Inhibitors. Molecules. [Link]

  • Wang, Y., et al. (2021). Design, synthesis, and in vitro and in vivo anti-angiogenesis study of a novel vascular endothelial growth factor receptor-2 (VEGFR-2) inhibitor based on 1,2,3-triazole scaffold. European Journal of Medicinal Chemistry. [Link]

  • Motawi, A. M., et al. (2024). Design, synthesis, and biological evaluation of novel thiazole derivatives as PI3K/mTOR dual inhibitors. RSC Medicinal Chemistry. [Link]

  • Arote, R. B., et al. (2018). A Review On Thiazole As Anticancer Agents. Indo American Journal of Pharmaceutical Sciences. [Link]

  • Abdelgawad, M. A., et al. (2023). Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking. Molecules. [Link]

  • Güzeldemirci, N. Ü., et al. (2025). Antiproliferative activity of thiazole and oxazole derivatives: A systematic review of in vitro and in vivo studies. Archiv der Pharmazie. [Link]

  • Kumar, R., et al. (2023). An Overview of Thiazole Derivatives and its Biological Activities. Journal of Drug Delivery and Therapeutics. [Link]

  • Dixon, D. A. (n.d.). Schematic presentation of the actions of cyclooxygenases (COX-1 and COX-2). ResearchGate. [Link]

  • Motawi, A. M., et al. (2024). Design, synthesis, and biological evaluation of novel thiazole derivatives as PI3K/mTOR dual inhibitors. RSC Medicinal Chemistry. [Link]

  • Raju, R., et al. (n.d.). VEGFA-VEGFR2 signaling. PubChem. [Link]

  • El-Sayed, W. M., et al. (2025). Discovery of new thiadiazole-based VEGFR-2 inhibitors: design, synthesis, cytotoxicity, and apoptosis induction. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]

  • Liu, R., et al. (n.d.). Schematic diagram of PI3K/Akt/mTOR signaling pathway and relevant PI3K inhibitors. ResearchGate. [Link]

  • Dixon, D. A. (n.d.). Signaling pathways regulating COX-2 expression. ResearchGate. [Link]

  • Al-Ostath, O. A., et al. (2022). Design, Synthesis and Cytotoxicity Screening of New Thiazole Derivatives as Potential Anticancer Agents through VEGFR-2 Inhibition. Molecules. [Link]

  • Al-Abdullah, E. S., et al. (n.d.). Signaling pathways of VEGFR-2. ResearchGate. [Link]

  • Onwudiwe, D. C., et al. (2020). Novel anti-inflammatory and analgesic agents: synthesis, molecular docking and in vivo studies. Journal of the Turkish Chemical Society, Section A: Chemistry. [Link]

  • El-Garawani, I. M., et al. (n.d.). Schematic diagram of PI3K/Akt/mTOR pathway. ResearchGate. [Link]

  • Yarmoluk, S. M., et al. (2024). Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date. RSC Medicinal Chemistry. [Link]

  • Verma, S. C., et al. (2017). Role of Modulator of Inflammation Cyclooxygenase-2 in Gammaherpesvirus Mediated Tumorigenesis. Frontiers in Microbiology. [Link]

  • Palanki, M. S., et al. (2011). Thiazole derivatives useful as PI 3 kinase inhibitors.
  • Reactome. (n.d.). VEGFA-VEGFR2 Pathway. Reactome. [Link]

  • Guerrero-Zotano, A., et al. (2021). PI3K/AKT/mTOR Signaling Pathway in Breast Cancer: From Molecular Landscape to Clinical Aspects. International Journal of Molecular Sciences. [Link]

  • Georgey, H. H., et al. (2023). New benzothiazole hybrids as potential VEGFR-2 inhibitors: design, synthesis, anticancer evaluation, and in silico study. RSC Advances. [Link]

  • Wikipedia. (n.d.). Cyclooxygenase-2. Wikipedia. [Link]

  • Assay Genie. (2024). VEGF-A VEGFR-2 Signaling: Decoding the Blueprint of Angiogenesis for Therapeutic Insights. Assay Genie. [Link]

  • Medicosis Perfectionalis. (2019). Cyclooxygenase-1 & Cyclooxygenase-2 (COX 1, COX 2) - All You Need To Know. YouTube. [Link]

  • Miekus, K., et al. (n.d.). Schematic diagram illustrating the PI3K/AKT/PTEN/mTOR signaling pathway. ResearchGate. [Link]

Sources

Validation

A Comparative Guide to the Efficacy and Selectivity of 3-[(2-methyl-1,3-thiazol-4-yl)ethynyl]pyridine (MTEP) in Targeting the mGluR5 Receptor

For researchers and drug development professionals navigating the complex landscape of glutamatergic signaling, the selection of precise pharmacological tools is paramount. This guide provides an in-depth, evidence-based...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and drug development professionals navigating the complex landscape of glutamatergic signaling, the selection of precise pharmacological tools is paramount. This guide provides an in-depth, evidence-based comparison of 3-[(2-methyl-1,3-thiazol-4-yl)ethynyl]pyridine (MTEP), a potent and selective negative allosteric modulator (NAM) of the metabotropic glutamate receptor subtype 5 (mGluR5). We will objectively evaluate MTEP's performance against its predecessor, 2-methyl-6-(phenylethynyl)-pyridine (MPEP), and another notable mGluR5 antagonist, Fenobam, with supporting experimental data and detailed protocols to validate these findings in your own laboratory settings.

Introduction: The Significance of mGluR5 and the Evolution of its Antagonists

The metabotropic glutamate receptor 5 (mGluR5) is a G-protein coupled receptor critically involved in modulating synaptic plasticity and neuronal excitability.[1] Its dysfunction has been implicated in a range of neurological and psychiatric disorders, including anxiety, depression, addiction, and chronic pain, making it a compelling target for therapeutic intervention.[1]

MTEP emerged as a significant advancement in the field, offering superior selectivity for mGluR5 compared to the first-generation antagonist, MPEP.[2] While MPEP has been an invaluable tool, its utility is hampered by notable off-target effects, particularly the inhibition of NMDA receptors, which can confound experimental results and lead to a less desirable side-effect profile.[2][3] Fenobam, another non-competitive mGluR5 antagonist, has also shown promise and provides a valuable point of comparison.[4][5] This guide will dissect the experimental evidence that underpins the preferential use of MTEP for highly specific mGluR5 antagonism.

The Signaling Pathway of mGluR5 and the Mechanism of Negative Allosteric Modulation

Activation of mGluR5 by its endogenous ligand, glutamate, initiates a signaling cascade that results in the mobilization of intracellular calcium. As a negative allosteric modulator, MTEP does not compete with glutamate for its binding site. Instead, it binds to a distinct, allosteric site on the receptor, inducing a conformational change that reduces the affinity and/or efficacy of glutamate. This leads to a decrease in the downstream signaling cascade.

cluster_membrane Cell Membrane Glutamate Glutamate mGluR5 mGluR5 Receptor Glutamate->mGluR5 Binds to Orthosteric Site Gq_protein Gq Protein mGluR5->Gq_protein Activates PLC Phospholipase C (PLC) Gq_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum (ER) IP3->ER Binds to IP3 Receptor Ca2_release Ca²⁺ Release ER->Ca2_release Induces MTEP MTEP (NAM) MTEP->mGluR5 Binds to Allosteric Site

Figure 1: Simplified signaling pathway of mGluR5 activation and the inhibitory action of MTEP.

Comparative Experimental Data

The following table summarizes key in vitro data for MTEP, MPEP, and Fenobam, highlighting their potency and selectivity. It is crucial to note that IC50 values can vary between different studies and assay conditions.

CompoundTargetAssay TypeIC50 / Ki (nM)Key ObservationsReference(s)
MTEP mGluR5Ca²⁺ Flux AssayIC50: ~5Potent antagonist.[2][3]
mGluR5Radioligand BindingKi: ~16High affinity for mGluR5.[2][3]
NMDA ReceptorCa²⁺ Influx19% inhibition at 300 µMSignificantly less off-target activity compared to MPEP.[3]
MPEP mGluR5Radioligand BindingIC50: ~15-30Potent mGluR5 antagonist.[3]
NMDA ReceptorCa²⁺ InfluxIC50: ~18 µMSignificant off-target inhibition of NMDA receptors.[3]
Fenobam mGluR5Ca²⁺ MobilizationIC50: ~43Potent, non-competitive antagonist.[6]
mGluR5Radioligand BindingKd: 31 (human), 54 (rat)High affinity at an allosteric site.[7]

Experimental Protocols for Validation

To ensure the trustworthiness of these comparisons, we provide detailed, step-by-step methodologies for two key in vitro assays. These protocols are designed to be self-validating systems for assessing the potency and selectivity of mGluR5 antagonists.

Radioligand Binding Assay for mGluR5

This assay directly measures the affinity of a compound for the mGluR5 receptor by competing with a radiolabeled ligand.

Methodology:

  • Membrane Preparation:

    • Homogenize cells or tissues expressing mGluR5 in a cold lysis buffer (e.g., 50mM Tris-HCl, 5 mM MgCl2, 5 mM EDTA with protease inhibitors).[8]

    • Centrifuge the homogenate at low speed (e.g., 1,000 x g) to remove large debris.[8]

    • Pellet the membranes by high-speed centrifugation (e.g., 20,000 x g).[8]

    • Wash the membrane pellet by resuspension in fresh buffer and re-centrifugation.[8]

    • Resuspend the final pellet in a suitable buffer, determine protein concentration, and store at -80°C.[8]

  • Binding Assay:

    • In a 96-well plate, combine the membrane preparation, a fixed concentration of a suitable mGluR5 radioligand (e.g., [³H]MTEP), and varying concentrations of the test compound (MTEP, MPEP, Fenobam).[8]

    • Incubate the plate to allow the binding to reach equilibrium (e.g., 60 minutes at 30°C).[8]

    • To determine non-specific binding, include control wells with a high concentration of a known mGluR5 antagonist.

  • Separation and Detection:

    • Rapidly separate the bound and free radioligand by vacuum filtration through a glass fiber filter plate.[8]

    • Wash the filters with ice-cold buffer to remove unbound radioligand.[8]

    • Dry the filters and measure the radioactivity using a scintillation counter.[8]

  • Data Analysis:

    • Subtract non-specific binding from total binding to obtain specific binding.

    • Plot specific binding as a function of the test compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

    • Calculate the Ki (inhibitory constant) using the Cheng-Prusoff equation.

Calcium Mobilization Assay

This functional assay measures the ability of a compound to inhibit the mGluR5-mediated increase in intracellular calcium upon agonist stimulation.

Methodology:

  • Cell Culture and Plating:

    • Culture a cell line stably expressing mGluR5 (e.g., HEK293 cells) in appropriate media.

    • Plate the cells in a 96-well, black-walled, clear-bottom plate and allow them to adhere overnight.[9]

  • Dye Loading:

    • Remove the culture medium and wash the cells with an assay buffer (e.g., HBSS with 20 mM HEPES).[10]

    • Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Calcium 5 dye) in the assay buffer and incubate to allow for de-esterification.[10]

  • Compound Incubation and Signal Detection:

    • Add varying concentrations of the test compounds (MTEP, MPEP, Fenobam) to the wells and incubate.

    • Using a fluorescence plate reader with an integrated liquid handling system, add a fixed concentration of an mGluR5 agonist (e.g., glutamate or quisqualate) to stimulate the receptor.

    • Measure the fluorescence intensity before and after agonist addition to determine the change in intracellular calcium concentration.

  • Data Analysis:

    • Normalize the fluorescence response to the control (agonist only) wells.

    • Plot the normalized response as a function of the antagonist concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

cluster_prep Assay Preparation cluster_assay Experimental Workflow cluster_analysis Data Analysis Cell_Culture Cell Culture (mGluR5-expressing cells) Plating Plate Cells in 96-well Plate Cell_Culture->Plating Dye_Loading Load Cells with Calcium-Sensitive Dye Plating->Dye_Loading Compound_Addition Add Test Compounds (MTEP, MPEP, Fenobam) Dye_Loading->Compound_Addition Agonist_Stimulation Stimulate with mGluR5 Agonist Compound_Addition->Agonist_Stimulation Fluorescence_Reading Measure Fluorescence (Calcium Mobilization) Agonist_Stimulation->Fluorescence_Reading Data_Normalization Normalize Data Fluorescence_Reading->Data_Normalization Curve_Fitting Dose-Response Curve Fitting Data_Normalization->Curve_Fitting IC50_Determination Determine IC50 Curve_Fitting->IC50_Determination

Figure 2: Workflow for the calcium mobilization assay to compare mGluR5 antagonists.

Conclusion and Recommendations

The experimental evidence strongly supports the use of MTEP as a superior pharmacological tool for the specific antagonism of mGluR5 in vitro and in vivo. Its high potency, coupled with a significantly improved selectivity profile over MPEP, minimizes the risk of confounding off-target effects, particularly at the NMDA receptor.[2][3] This makes MTEP a more reliable and precise instrument for elucidating the physiological and pathological roles of mGluR5.

For researchers investigating the therapeutic potential of mGluR5 modulation, the enhanced selectivity of MTEP is a critical advantage. While Fenobam also demonstrates high selectivity, MTEP is more extensively characterized in the literature, providing a broader base of comparative data.

By employing the detailed protocols provided in this guide, researchers can confidently validate the performance of MTEP and other mGluR5 antagonists, ensuring the integrity and reproducibility of their experimental findings.

References

  • Gifford Bioscience. (n.d.). Data Sheet Radioligand Binding Assay Protocol. Retrieved from [Link]

  • Gifford Bioscience. (n.d.). Radioligand Binding Assay. Retrieved from [Link]

  • Patsnap Synapse. (2024, June 21). What are mGluR5 antagonists and how do they work? Retrieved from [Link]

  • Cowen, M. S., & Sweatt, J. D. (2005). The mGluR5 antagonist MPEP selectively inhibits the onset and maintenance of ethanol self-administration in C57BL/6J mice. Psychopharmacology, 179(1), 169–177.
  • Davis, M. D., & Wu, J. (2014). High-Throughput Assays to Measure Intracellular Ca2+ Mobilization in Cells that Express Recombinant S1P Receptor Subtypes. Methods in molecular biology (Clifton, N.J.), 1175, 139–150.
  • O'Leary, D. M., Tizzano, J. P., & Schoepp, D. D. (2000). Selective mGluR5 antagonists MPEP and SIB-1893 decrease NMDA or glutamate-mediated neuronal toxicity through actions that reflect NMDA receptor antagonism. British journal of pharmacology, 131(7), 1429–1437.
  • Lea, P. M., Faden, A. I., & Movsesyan, V. A. (2005). Neuroprotective activity of the mGluR5 antagonists MPEP and MTEP against acute excitotoxicity differs and does not reflect actions at mGluR5 receptors. British journal of pharmacology, 145(3), 365–374.
  • McNamara, R. K., & Skelton, R. W. (2005). Metabotropic glutamate receptor subtype 5 antagonists MPEP and MTEP. CNS drug reviews, 11(1), 1–20.
  • Berry-Kravis, E., Hessl, D., Coffey, S., Hervey, C., Schneider, A., Yrigollen, C., ... & Hagerman, R. (2009). A pilot open label, single dose trial of fenobam in adults with fragile X syndrome. Journal of medical genetics, 46(4), 266–271.
  • Sławińska, U., & Grieb, P. (2010). Neuroprotective effects of MTEP, a selective mGluR5 antagonists and neuropeptide Y on the kainate-induced toxicity in primary neuronal cultures. Pharmacological reports : PR, 62(5), 845–856.
  • Kamikubo, Y., Tatetsu, H., & Nishiyama, T. (2013). Calcium mobilization assay performed in HEK293 cells expressing the mouse NPSR receptor. ResearchGate. Retrieved from [Link]

  • Montana, M. M., Cavallone, L. F., Bot, M., & Gereau, R. W. (2009). The Metabotropic Glutamate Receptor Subtype 5 Antagonist Fenobam Is Analgesic and Has Improved in Vivo Selectivity Compared with the Prototypical Antagonist 2-Methyl-6-(phenylethynyl)-pyridine. The Journal of pharmacology and experimental therapeutics, 330(3), 834–843.
  • Lindsley, C. W., & Emmitte, K. A. (2023). Metabotropic Glutamate Receptor Subtype 5 Positron-Emission-Tomography Radioligands as a Tool for Central Nervous System Drug Development: Between Progress and Setbacks. International journal of molecular sciences, 24(16), 12693.
  • Semenova, S., & Markou, A. (2007). The effects of the mGluR5 antagonist MPEP and the mGluR2/3 antagonist LY341495 on rats' performance in the 5-choice serial reaction time task. Behavioural brain research, 183(1), 63–74.
  • Li, H., Mollard, P., & Fleischer, S. (2017). Development and validation of a high-throughput calcium mobilization assay for the orphan receptor GPR88. Journal of pharmacological and toxicological methods, 85, 28–36.
  • Sławińska, U., & Grieb, P. (2010). Neuroprotective effects of MTEP, a selective mGluR5 antagonists and neuropeptide Y on the kainate-induced toxicity in primary neuronal cultures. Pharmacological reports : PR, 62(5), 845–856.
  • RCSB PDB. (2018). 6FFH: Crystal Structure of mGluR5 in complex with Fenobam at 2.65 A. Retrieved from [Link]

  • Lindsley, C. W., & Emmitte, K. A. (2011). Synthesis and Evaluation of Metabotropic Glutamate Receptor Subtype 5 Antagonists Based on Fenobam. ACS medicinal chemistry letters, 2(11), 823–827.
  • Wieronska, J. M., & Pilc, A. (2013). Activation of Metabotropic Glutamate Receptor (mGlu 2 ) and Muscarinic Receptors (M 1 , M 4 , and M 5 ), Alone or in Combination, and Its Impact on the Acquisition and Retention of Learning in the Morris Water Maze, NMDA Expression and cGMP Synthesis. International journal of molecular sciences, 14(10), 20298–20320.
  • Martin, L. J., & Smith, S. B. (2014). The mGluR5 antagonist fenobam induces analgesic conditioned place preference in mice with spared nerve injury. Neuroscience letters, 578, 132–136.
  • Amcheslavsky, A., & Taylor, C. W. (2014). A protocol for detecting elemental calcium signals (Ca2+ puffs) in mammalian cells using total internal reflection fluorescence microscopy. Journal of visualized experiments : JoVE, (89), e51733.
  • Lea, P. M., Faden, A. I., & Movsesyan, V. A. (2005). Neuroprotective activity of the mGluR5 antagonists MPEP and MTEP against acute excitotoxicity differs and does not reflect actions at mGluR5 receptors. British journal of pharmacology, 145(3), 365–374.
  • Bylund, D. B. (2004). Radioligand binding methods: practical guide and tips. Molecular biotechnology, 26(2), 147–160.
  • Gandal, M. J., Anderson, R. L., & Siegel, S. J. (2018).
  • Varlinskaya, E. I., & Spear, L. P. (2008). The selective mGlu5 receptor antagonist MTEP, similar to NMDA receptor antagonists, induces social isolation in rats. Behavioural pharmacology, 19(5-6), 501–511.
  • de la Fuente, S., Alonso, M. T., & García-Sancho, J. (2022). Kinetics of the thapsigargin-induced Ca2+ mobilisation: A quantitative analysis in the HEK-293 cell line. Frontiers in cell and developmental biology, 10, 968993.
  • USPTO. (2024). 2112-Requirements of Rejection Based on Inherency; Burden of Proof. Retrieved from [Link]

  • Montana, M. M., Cavallone, L. F., Bot, M., & Gereau, R. W. (2010). Metabotropic Glutamate Receptor 5 Antagonism with Fenobam: Examination of Analgesic Tolerance and Side Effect Profile in Mice. Pharmacology, biochemistry, and behavior, 97(1), 128–135.
  • Maguire, J. J., & Davenport, A. P. (2011). Radioligand Binding Assays and Their Analysis. Methods in molecular biology (Clifton, N.J.), 746, 333–356.
  • Church, K. (2024, May 1). Promise of Neuroprotection in Neurodegenerative Diseases Through HGF Compounds. NeurologyLive. Retrieved from [Link]

Sources

Safety & Regulatory Compliance

Safety

A Researcher's Guide to the Safe Disposal of 3-(2-Methyl-1,3-thiazol-4-yl)benzonitrile

In the pursuit of novel therapeutics and chemical entities, the lifecycle of every reagent and intermediate we handle extends beyond the reaction flask. The responsible management of chemical byproducts and unreacted mat...

Author: BenchChem Technical Support Team. Date: February 2026

In the pursuit of novel therapeutics and chemical entities, the lifecycle of every reagent and intermediate we handle extends beyond the reaction flask. The responsible management of chemical byproducts and unreacted materials is a cornerstone of a safe, compliant, and ethical research environment. This guide provides a detailed protocol for the proper disposal of 3-(2-Methyl-1,3-thiazol-4-yl)benzonitrile, a compound frequently utilized in synthetic and medicinal chemistry. Our focus is not just on the procedural steps but on the underlying principles that ensure the safety of our colleagues and the protection of our environment.

Understanding the Compound: A Risk-Based Approach to Handling

Before any disposal procedure is initiated, a thorough understanding of the substance is paramount. 3-(2-Methyl-1,3-thiazol-4-yl)benzonitrile incorporates two key functional groups that inform its hazard profile: a benzonitrile moiety and a thiazole ring.

  • Benzonitriles: Organic nitriles should be handled with care, as they can be toxic. Some are harmful if swallowed, inhaled, or absorbed through the skin.[1][2][3]

  • Thiazoles: Thiazole derivatives are a broad class of compounds with diverse biological activities.[4][5] While not all are hazardous, the potential for biological effects necessitates cautious handling.

Given the lack of extensive toxicological data for this specific molecule, it is prudent to treat 3-(2-Methyl-1,3-thiazol-4-yl)benzonitrile as a hazardous substance. All handling and disposal operations should be conducted based on the assumption of toxicity.

Core Principle: Always consult the Safety Data Sheet (SDS) for any chemical before use.[6] If an SDS for a novel compound is unavailable, evaluate the hazards of its structural components and handle it with a high degree of caution.

The Disposal Workflow: From Benchtop to Final Disposition

The proper disposal of chemical waste is a systematic process. Adherence to this workflow minimizes risk and ensures regulatory compliance.

Step 1: Personal Protective Equipment (PPE)

Before handling the waste, ensure you are wearing appropriate PPE. This includes:

  • Chemical-resistant gloves (nitrile is a common choice, but check compatibility).

  • Safety goggles or a face shield.

  • A laboratory coat.

All handling of the solid compound or its solutions should be performed inside a certified chemical fume hood to prevent inhalation of dust or vapors.[1][7]

Step 2: Waste Segregation - The Most Critical Step

Improperly mixed waste streams can lead to dangerous chemical reactions and create complex, expensive disposal challenges.[6] Segregate waste at the point of generation.

Experimental Protocol: Waste Segregation

  • Identify the Waste Form: Determine if the waste is solid, liquid, or contaminated debris.

  • Solid Waste:

    • Includes: Unused or expired 3-(2-Methyl-1,3-thiazol-4-yl)benzonitrile, contaminated weigh paper, gloves, and paper towels from spill cleanup.

    • Action: Place directly into a designated "Solid Hazardous Waste" container.[8]

  • Liquid Waste:

    • Includes: Solutions containing 3-(2-Methyl-1,3-thiazol-4-yl)benzonitrile from reactions or analytical procedures.

    • Action: Segregate based on the solvent.

      • Non-Halogenated Organic Solvents (e.g., acetone, ethyl acetate, hexanes): Place in a "Non-Halogenated Solvent Waste" container.

      • Halogenated Organic Solvents (e.g., dichloromethane, chloroform): Place in a "Halogenated Solvent Waste" container. Disposal of halogenated waste is often more expensive and requires different treatment.[8]

    • Causality: Mixing halogenated and non-halogenated solvents complicates the incineration or recycling process for the disposal facility.[8]

  • Aqueous Waste:

    • Action: Do NOT pour aqueous solutions containing this compound down the drain.[1][9][10] Collect them in a designated "Aqueous Hazardous Waste" container.

  • Sharps Waste:

    • Includes: Needles, syringes, or broken glassware contaminated with the compound.

    • Action: Place in a puncture-proof "Chemically-Contaminated Sharps" container.[8]

Step 3: Containerization and Labeling

Proper containment and labeling are mandated by regulatory bodies like the EPA and are essential for safety.[8]

Container AspectSpecificationRationale for Trustworthiness
Material Chemically compatible material (e.g., HDPE, glass). Ensure the container and cap do not react with the waste.[9]Prevents leaks, spills, and dangerous reactions between the waste and its container.
Condition Use a clean, leak-proof container with a secure, screw-top cap.A self-validating system; a sealed container prevents vapor release and spills.
Labeling Attach a "Hazardous Waste" tag as soon as the first drop of waste is added.[8]Ensures all contents are tracked from the very beginning, preventing the creation of "unknown" waste.
Content List Clearly write the full chemical name and estimated concentration of all components. Avoid abbreviations or formulas.Provides critical information for EHS personnel and the final disposal facility to handle the waste safely.
Hazard Pictograms Affix appropriate GHS pictograms (e.g., Acute Toxicity, Health Hazard).Communicates hazards universally and immediately to anyone handling the container.
Fill Level Do not fill containers beyond 90% capacity.[11]Leaves headspace for vapor expansion, preventing container rupture due to temperature changes.
Step 4: Temporary Storage in a Satellite Accumulation Area (SAA)

Laboratories are permitted to temporarily store hazardous waste in designated SAAs.

  • Location: The SAA must be at or near the point of generation and under the control of the lab personnel.

  • Container Status: All waste containers must be kept tightly closed except when actively adding waste.[8][10] This is a common and critical compliance point.

  • Volume Limits: A maximum of 55 gallons of hazardous waste may be accumulated in an SAA.[12]

Step 5: Arranging for Final Disposal

Once a waste container is full or waste is no longer being generated, it must be disposed of through the proper channels.

  • Contact EHS: Notify your institution's Environmental Health and Safety (EHS) office for a waste pickup.

  • Documentation: Complete any required waste pickup forms accurately and completely.

  • Professional Handling: The waste will be handled by trained professionals and transported to a licensed Treatment, Storage, and Disposal Facility (TSDF).[13] Never attempt to dispose of this material in the regular trash or via a drain.[10]

Disposal Decision Workflow

The following diagram illustrates the critical decision-making process for segregating and disposing of waste generated from work with 3-(2-Methyl-1,3-thiazol-4-yl)benzonitrile.

Caption: Waste segregation and disposal workflow.

Authoritative Grounding: Your Institutional EHS

This guide is built upon universal principles of laboratory safety and hazardous waste management. However, the final authority is always your local institution's Environmental Health and Safety (EHS) department. They provide specific guidelines tailored to your facility and local regulations. Building a strong working relationship with your EHS department is the ultimate self-validating system for ensuring compliance and safety.

References

  • Capot Chemical Co., Ltd. (2013). MSDS of 4-[1-(1,2,4-Triazolyl)methyl]benzonitrile.
  • Fisher Scientific. (2025). Safety Data Sheet for 4-(1H-1,2,4-Triazol-1-ylmethyl)benzonitrile.
  • ETH Zürich.Factsheet: Disposal of Hazardous Waste - Basic Principles.
  • Northwestern University.Hazardous Waste Disposal Guide.
  • U.S. Environmental Protection Agency (EPA). (2025). Regulations for Hazardous Waste Generated at Academic Laboratories.
  • Fisher Scientific. (2021). Safety Data Sheet for Thiazole.
  • U.S. Environmental Protection Agency (EPA).Laboratory Environmental Sample Disposal Information Document.
  • Santa Cruz Biotechnology.Thiazole Safety Data Sheet.
  • Nipissing University. (2019). Hazardous Materials Disposal Guide.
  • University of Pennsylvania EHRS.Laboratory Chemical Waste Management Guidelines.
  • Sigma-Aldrich. (2026). Safety Data Sheet for Benzonitrile.
  • Al-Mokyna, E., et al. (2024). Eco-Friendly Synthesis of Thiazole Derivatives Using Recyclable Cross-Linked Chitosan Hydrogel Biocatalyst. MDPI.
  • Echemi.4-(1H-1,3-BENZODIAZOL-2-YL)BENZONITRILE Safety Data Sheets.
  • National Center for Biotechnology Information (NCBI). (2006). [18F]3-Fluoro-5-[(2-methyl-1,3-thiazol-4-yl)ethynyl]benzonitrile. PubChem Compound Summary.
  • El-Metwaly, N., et al. (2024). Green Biocatalyst for Ultrasound-Assisted Thiazole Derivatives: Synthesis, Antibacterial Evaluation, and Docking Analysis. National Institutes of Health (PMC).
  • Central Washington University.Laboratory Hazardous Waste Disposal Guidelines.
  • Vanderbilt University Medical Center.Laboratory Guide for Managing Chemical Waste.
  • UTIA Safety Office.Hazardous Waste Guide.

Sources

© Copyright 2026 BenchChem. All Rights Reserved.